Product packaging for Reversin 205(Cat. No.:CAS No. 174630-05-8)

Reversin 205

Cat. No.: B172063
CAS No.: 174630-05-8
M. Wt: 798.9 g/mol
InChI Key: BRVAQYBFHAIYLQ-CPCREDONSA-N
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Description

high affinity peptide chemosensitizer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58N4O12 B172063 Reversin 205 CAS No. 174630-05-8

Properties

IUPAC Name

methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVAQYBFHAIYLQ-CPCREDONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430992
Record name Reversin 205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174630-05-8
Record name N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174630-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reversin 205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Reversine: A Technical Guide to its Selective Antagonism of the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine, is recognized for its multifaceted biological activities, including its role in cellular dedifferentiation and as a pan-aurora kinase inhibitor. This technical guide focuses on a critical aspect of its pharmacological profile: its function as a selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the quantitative binding and functional data, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of A3AR modulation and for professionals in the field of drug discovery and development.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its expression is often upregulated in diseased tissues, making it an attractive target for therapeutic intervention. Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine) has been identified as a moderately potent and selective antagonist of the human A3AR.[3][4] Understanding the specifics of its interaction with the A3AR and its selectivity over other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.

Pharmacological Profile of Reversine

The antagonistic properties of Reversine at the human A3 adenosine receptor have been characterized through comprehensive binding and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its affinity and selectivity.

Binding Affinity and Selectivity

Reversine demonstrates a clear preference for the human A3 adenosine receptor over other subtypes. The following table presents the binding affinity (Ki) of Reversine and its inhibitory activity at other adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) / % InhibitionSpeciesReference
A3 Adenosine Receptor 0.66 µMHuman[2][4][5]
A1 Adenosine Receptor 36% inhibition @ 10 µMHuman[3]
A2A Adenosine Receptor 30% inhibition @ 10 µMHuman[3]
A2B Adenosine Receptor Data not available--

Table 1: Binding Affinity and Selectivity Profile of Reversine at Human Adenosine Receptors.

Functional Antagonism

Functional assays confirm Reversine's role as a competitive antagonist at the A3AR. Schild analysis, a method used to characterize the nature of receptor antagonism, has been employed to determine the equilibrium dissociation constant (KB) of Reversine.

Assay TypeParameterValueCell LineReference
cAMP Functional Assay (Schild Analysis) KB466 nMCHO cells expressing human A3AR[3]

Table 2: Functional Antagonism of Reversine at the Human A3 Adenosine Receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity of Reversine for the A3 adenosine receptor.

Objective: To determine the Ki of Reversine at the human A3AR.

Materials:

  • Membrane preparations from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).

  • Reversine (test ligand).

  • Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

  • Whatman GF/B filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of Reversine in binding buffer.

  • In a 96-well plate, combine the following in each well:

    • 100 µL of membrane suspension (containing 20 µg of protein).

    • 50 µL of [¹²⁵I]I-AB-MECA (final concentration of 0.5 nM).[5]

    • 50 µL of either binding buffer (for total binding), Reversine at various concentrations, or 10 µM NECA (for non-specific binding).[5]

  • Incubate the plate at 25°C for 60 minutes.[5]

  • Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Wash the filters three times with 9 mL of ice-cold binding buffer.[2]

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the percent inhibition of specific binding at each concentration of Reversine.

  • Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Membrane Suspension - Radioligand - Test Ligand (Reversine) - Buffers Plate Prepare 96-well Plate Reagents->Plate Mix Combine: - Membrane - Radioligand - Test Ligand Plate->Mix Incubate Incubate at 25°C for 60 min Mix->Incubate Filter Filter through GF/B filters Incubate->Filter Wash Wash filters Filter->Wash Count Measure Radioactivity Wash->Count Calculate Calculate % Inhibition Count->Calculate Determine Determine IC50 & Ki Calculate->Determine

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol describes a functional assay to characterize Reversine as a competitive antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the KB of Reversine through Schild analysis.

Materials:

  • CHO cells stably transfected with the human A3 adenosine receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A selective A3AR agonist (e.g., Cl-IB-MECA).

  • Reversine.

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • Cell culture medium and reagents.

Procedure:

  • Seed the transfected CHO cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of Reversine for a specified period.

  • Add a range of concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for a time sufficient to allow for changes in cAMP levels.

  • Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Construct dose-response curves for the agonist in the absence and presence of different concentrations of Reversine.

  • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, from which the KB can be calculated (KB = 10^(-pA₂)).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed A3AR-expressing CHO cells Preincubate Pre-incubate with Reversine Seed->Preincubate Stimulate Stimulate with Forskolin & A3AR Agonist Preincubate->Stimulate Measure Measure cAMP levels Stimulate->Measure Analyze Perform Schild Analysis Measure->Analyze G Reversine Reversine A3AR A3 Adenosine Receptor Reversine->A3AR Blocks Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates G Reversine Reversine A3AR A3 Adenosine Receptor Reversine->A3AR Blocks Gq Gq Protein A3AR->Gq Activates PI3K PI3K A3AR->PI3K Activates MAPK MAPK (ERK1/2, p38) A3AR->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Gene Expression) Akt->Downstream MAPK->Downstream

References

A Technical Guide to the Molecular Targets of Reversine in Somatic Cell Dedifferentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into more plastic, progenitor-like states. This remarkable ability to reverse the course of cellular specialization has opened new avenues in regenerative medicine and disease modeling. This technical guide provides an in-depth overview of the known molecular targets of Reversine and the signaling pathways it modulates to achieve somatic cell dedifferentiation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction

The process of somatic cell dedifferentiation, the regression of a specialized cell to a less differentiated state, holds immense therapeutic potential. Reversine was first identified for its ability to induce murine myoblasts to revert to a multipotent state, capable of redifferentiating into osteoblasts and adipocytes.[1] Subsequent research has expanded its application to various other somatic cell types, including fibroblasts and preadipocytes.[2] The mechanism of action of Reversine is multifaceted, primarily involving the inhibition of key kinases that regulate cell cycle progression and cytoskeletal dynamics. This guide will dissect these molecular interactions to provide a clear understanding of how Reversine orchestrates the complex process of cellular reprogramming.

Primary Molecular Targets of Reversine

Reversine's ability to induce dedifferentiation is attributed to its inhibitory action on a specific set of protein kinases and other cellular components. The primary targets identified to date are Aurora kinases, Mitogen-activated protein kinase kinase 1 (MEK1), and nonmuscle myosin II.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Reversine acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[4][5] Inhibition of Aurora kinases, particularly Aurora B, disrupts cytokinesis, leading to the formation of polyploid cells, a state that appears to be conducive to cellular reprogramming.[3][5] The inhibition of Aurora B by Reversine also leads to a decrease in the phosphorylation of its downstream target, histone H3, which is a key event in chromatin remodeling during mitosis.[5]

Mitogen-activated Protein Kinase Kinase 1 (MEK1)

MEK1 is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Reversine has been shown to inhibit MEK1, leading to a downstream reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[6] Inhibition of the MEK/ERK pathway is thought to be a critical step in overcoming the barriers of lineage commitment and allowing cells to enter a more plastic state.[7][8][9]

Nonmuscle Myosin II

Nonmuscle myosin II is a motor protein that plays a vital role in cytokinesis, cell motility, and the maintenance of cell shape.[10][11][12] Reversine has been identified as an inhibitor of nonmuscle myosin II heavy chain.[1] By inhibiting nonmuscle myosin II, Reversine disrupts the formation and function of the contractile ring during cytokinesis, further contributing to the generation of polyploid cells.[10][11][12][13] This disruption of the cytoskeleton is believed to be a contributing factor to the observed changes in cell morphology and the increased plasticity of Reversine-treated cells.

Quantitative Data on Reversine's Targets

The following tables summarize the available quantitative data on the inhibitory activity of Reversine against its primary molecular targets.

Table 1: Inhibitory Concentration (IC50) of Reversine against Target Kinases

Target KinaseIC50 ValueCell Line/Assay Conditions
Aurora A400 nMIn vitro kinase assay
Aurora B500 nMIn vitro kinase assay
Aurora C400 nMIn vitro kinase assay
MEK1>1.5 µMIn vitro kinase assay

Table 2: Effective Concentrations of Reversine in Cell-Based Assays

Cell LineEffective ConcentrationObserved Effect
C2C12 Myoblasts2 nMInhibition of myotube formation
C2C12 Myoblasts20 nMInduction of G2/M phase accumulation and multipotency
C2C12 Myoblasts500 nMInduction of dedifferentiation
Sheep Fibroblasts5 µMInduction of multinucleated cells and dedifferentiation
Osteosarcoma Cells1-4 µMInhibition of cell viability and proliferation

Signaling Pathways Modulated by Reversine

Reversine's effects on somatic cell dedifferentiation are mediated through the modulation of several key signaling pathways.

Aurora Kinase Signaling Pathway

By inhibiting Aurora kinases, Reversine disrupts the normal progression of mitosis. This leads to defects in chromosome segregation and cytokinesis, resulting in the formation of tetraploid cells. This altered cell cycle state is thought to be a prerequisite for the induction of cellular plasticity.

Aurora_Kinase_Pathway Reversine Reversine Aurora_Kinases Aurora Kinases (A, B, C) Reversine->Aurora_Kinases inhibits Histone_H3 Histone H3 Phosphorylation Aurora_Kinases->Histone_H3 Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Histone_H3->Cytokinesis Polyploidy Polyploidy & Dedifferentiation Cytokinesis->Polyploidy disruption leads to MEK_ERK_Pathway Reversine Reversine MEK1 MEK1 Reversine->MEK1 inhibits ERK ERK Phosphorylation MEK1->ERK Differentiation Lineage Commitment & Differentiation ERK->Differentiation Dedifferentiation Dedifferentiation Differentiation->Dedifferentiation inhibition promotes

References

Methodological & Application

Application Notes and Protocols for Reversine-Mediated Conversion of Fibroblasts to Progenitor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine analog, is a small molecule capable of inducing the dedifferentiation of somatic cells, such as fibroblasts, into multipotent progenitor cells.[1][2] This process offers a promising alternative to traditional induced pluripotent stem cell (iPSC) generation, potentially providing a safer and more efficient method for producing patient-specific cells for regenerative medicine, disease modeling, and drug screening. Reversine treatment prompts fibroblasts to re-enter the cell cycle and acquire increased cellular plasticity, enabling them to differentiate into various cell types from all three germ layers, including osteoblasts, adipocytes, neurons, and hepatocytes.[1][3] The underlying mechanism involves the modulation of key cellular processes, including cell cycle regulation and epigenetic modifications.[1][3]

Principle of the Method

The protocol is based on the ability of Reversine to induce a transient dedifferentiation of fibroblasts into a more plastic, progenitor-like state. This is achieved by treating cultured fibroblasts with an optimized concentration of Reversine for a specific duration. During this treatment, Reversine has been shown to cause cell cycle arrest at the G2/M phase and induce the formation of polyploid cells.[1] Mechanistically, Reversine is suggested to function as a dual inhibitor of nonmuscle myosin II heavy chain and MEK1. It also influences histone modifications, leading to increased histone acetylation and phosphorylation while decreasing histone methylation.[1][3] A key event in this reprogramming process is the selective activation of the pluripotency-associated transcription factor Oct4, while other core pluripotency factors like Sox2 and Nanog remain unexpressed.[1][2] Following the removal of Reversine, the resulting progenitor cells can be directed to differentiate down specific lineages using appropriate differentiation media.

Data Presentation

The following tables summarize the quantitative data associated with the Reversine-mediated conversion of fibroblasts to progenitor cells.

Table 1: Reversine Treatment Parameters and Effects on Fibroblasts

ParameterValueSpeciesReference
Optimal Concentration 5 µMBovine, Sheep[1][3]
Treatment Duration 4 daysBovine[1]
Cell Cycle Arrest G2/M phaseBovine, Sheep[1][3]
Morphological Changes Larger, flatter, more adhesiveBovine[1]

Table 2: Changes in Marker Expression and Histone Modifications Post-Reversine Treatment

Marker/ModificationChangeMethod of DetectionReference
Oct4 Significantly IncreasedRT-PCR, Western Blot, Immunocytochemistry[1][3]
Sox2 Not DetectedRT-PCR, Western Blot, Immunocytochemistry[1][3]
Nanog Not DetectedRT-PCR, Western Blot, Immunocytochemistry[1][3]
CD29 (Integrin β1) IncreasedFlow Cytometry, RT-PCR[1][4]
CD44 IncreasedFlow Cytometry, RT-PCR[1][4]
CD73 IncreasedFlow Cytometry, RT-PCR[1][4]
acH3K9 (Acetylated Histone H3 at Lysine 9) Increased (76.34% ± 3.84)Flow Cytometry, Immunocytochemistry[1]
meH3K9 (Methylated Histone H3 at Lysine 9) Decreased (43.23% ± 5.34)Flow Cytometry, Immunocytochemistry[1]
p-H3S10 (Phosphorylated Histone H3 at Serine 10) Increased (36.34% ± 3.84)Flow Cytometry, Immunocytochemistry[3]

Table 3: Differentiation Potential of Reversine-Induced Progenitor Cells

Differentiated LineageDifferentiation InductionKey Markers ExpressedReference
Osteoblasts (Mesoderm) Osteogenic Induction MediumOsteopontin (OPN)[1]
Adipocytes (Mesoderm) Adipogenic Induction MediumLipoprotein lipase (LPL)[1]
Myocytes (Mesoderm) Myogenic Induction MediumMyf5[1]
Neurocytes (Ectoderm) Neuronal Induction MediumMAP2, NFM, NSE, GFAP, TUJ1[1]
Hepatocytes (Endoderm) Hepatogenic Induction MediumNot specified[1]
Smooth Muscle Cells (Endoderm) Not specifiedNot specified[1]
β-like cells (Endoderm) Pancreatic Induction MediumInsulin[3]

Experimental Protocols

Fibroblast Culture and Expansion

This protocol describes the initial culture and expansion of fibroblasts prior to Reversine treatment.

Materials and Reagents:

  • Primary fibroblasts (e.g., dermal fibroblasts)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Thaw cryopreserved primary fibroblasts and plate them in a T75 flask containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • When the cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and plate the cells at a desired density for expansion or for the Reversine treatment protocol.

Reversine Treatment for Progenitor Cell Induction

This protocol details the treatment of fibroblasts with Reversine to induce their conversion into progenitor cells.

Materials and Reagents:

  • Expanded fibroblasts

  • Complete fibroblast culture medium (DMEM + 10% FBS + 1% Pen-Strep)

  • Reversine (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

Protocol:

  • Seed the expanded fibroblasts into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • The following day, replace the culture medium with fresh medium containing 5 µM Reversine. For the control group, add the equivalent volume of DMSO.

  • Incubate the cells for 4 days at 37°C and 5% CO2.

  • After 4 days, observe the cells for morphological changes. Reversine-treated cells should appear larger and more flattened compared to the spindle-shaped control fibroblasts.[1]

  • The cells are now considered progenitor cells and are ready for characterization or directed differentiation.

Directed Differentiation of Reversine-Induced Progenitor Cells

This section provides an example protocol for differentiating the progenitor cells into a specific lineage (osteogenic). Protocols for other lineages should be adapted from established methods.

Materials and Reagents:

  • Reversine-induced progenitor cells

  • Osteogenic Induction Medium:

    • DMEM with 10% FBS

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid

  • Alizarin Red S staining solution

Protocol for Osteogenic Differentiation:

  • After the 4-day Reversine treatment, aspirate the Reversine-containing medium.

  • Wash the cells once with PBS.

  • Add Osteogenic Induction Medium to the cells.

  • Culture the cells for 21 days, replacing the medium every 2-3 days.

  • After 21 days, assess osteogenic differentiation by staining for calcium deposits with Alizarin Red S.

Visualizations

Experimental Workflow

G Experimental Workflow for Reversine-Mediated Fibroblast Reprogramming cluster_0 Fibroblast Preparation cluster_1 Reprogramming cluster_2 Progenitor Cell Stage cluster_3 Directed Differentiation fibroblast_culture Primary Fibroblast Culture fibroblast_expansion Cell Expansion fibroblast_culture->fibroblast_expansion reversine_treatment Reversine Treatment (5 µM, 4 days) fibroblast_expansion->reversine_treatment Seeding progenitor_cell Multipotent Progenitor Cell reversine_treatment->progenitor_cell Induction osteoblasts Osteoblasts progenitor_cell->osteoblasts Osteogenic Medium adipocytes Adipocytes progenitor_cell->adipocytes Adipogenic Medium neurons Neurons progenitor_cell->neurons Neuronal Medium other_lineages Other Lineages progenitor_cell->other_lineages

Caption: Workflow for converting fibroblasts to progenitor cells and their subsequent differentiation.

Signaling Pathways

G Proposed Signaling Pathway of Reversine in Fibroblast Reprogramming cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Histone Modifications cluster_3 Cellular Outcome reversine Reversine mek1 MEK1 reversine->mek1 myosin_ii Non-muscle Myosin II reversine->myosin_ii aurora_kinases Aurora Kinases reversine->aurora_kinases histone_mods Histone Modifications reversine->histone_mods g2m_arrest G2/M Cell Cycle Arrest myosin_ii->g2m_arrest aurora_kinases->g2m_arrest progenitor_cell Multipotent Progenitor Cell g2m_arrest->progenitor_cell oct4_activation Oct4 Activation histone_mods->oct4_activation acetylation Increased Acetylation (acH3K9) histone_mods->acetylation methylation Decreased Methylation (meH3K9) histone_mods->methylation phosphorylation Increased Phosphorylation (p-H3S10) histone_mods->phosphorylation oct4_activation->progenitor_cell

Caption: Reversine's proposed mechanism of action in fibroblast to progenitor cell conversion.

References

Application Notes and Protocols: Generating Multipotent Mesenchymal Progenitor Cells with Reversine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into multipotent mesenchymal progenitor cells (MPCs).[1][2] This process of chemical reprogramming offers a promising alternative to genetic methods, circumventing the risks associated with viral vectors and genetic modifications.[3][4] These generated MPCs exhibit the potential to redifferentiate into various mesenchymal lineages, including osteoblasts, adipocytes, and chondrocytes, making them a valuable tool for regenerative medicine, disease modeling, and drug screening.[5][6] This document provides detailed application notes and protocols for the generation of MPCs using Reversine, supported by quantitative data and visualizations of the underlying cellular mechanisms.

Quantitative Data Summary

The efficacy of Reversine in generating MPCs is influenced by factors such as cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reversine Concentrations and Treatment Durations for MPC Generation

Starting Cell TypeOrganismOptimal Reversine ConcentrationTreatment DurationKey OutcomesReference
Bovine Fibroblasts (long-term cryopreserved)Bovine5 µM4 daysIncreased expression of Oct4 and mesenchymal markers (CD29, CD44, CD73).[1][1]
Human Bone Marrow MSCs (BMSCs) & Adipose-derived MSCs (ASCs)Human50 nMNot specifiedMarked increase in differentiation yields towards osteoblasts, smooth and skeletal muscle cells.[7][7]
Ovine Fetal Bone Marrow MSCs (BM-MSCs)Ovine600 nMNot specifiedSignificantly increased Nanog expression.[3][3]
Rat Annulus Fibrosus CellsRat300 nM4 daysEnhanced differentiation into osteogenic, adipogenic, and chondrogenic lineages.[5][5]
Human Lung Fibroblasts (MRC-5)Human100 nM96 hoursReprogramming towards a more primitive state and subsequent differentiation into osteoblasts.[8][8]
Dedifferentiated Fat (DFAT) CellsHuman10 nMNot specifiedIncreased expression of the mesodermal marker Flk-1.[9][9]
Rabbit Bone Marrow MSCsRabbit20 nM24 hoursIncreased plasticity to generate cardiomyocytes after subsequent induction.[10][10]
Murine C2C12 MyoblastsMurine20 nM48 hoursGained ability to differentiate into osteoblasts and adipocytes.[11][11]

Table 2: Effects of Reversine on Gene and Protein Expression

Cell TypeMarkerChange in ExpressionMethod of DetectionReference
Bovine FibroblastsOct4Significantly IncreasedqRT-PCR, Immunofluorescence[1][12]
Bovine FibroblastsCD29, CD44, CD73Significantly IncreasedRT-PCR, qRT-PCR, Immunofluorescence, Flow Cytometry[1]
Ovine Fetal BM-MSCsNanogSignificantly IncreasedReal-time PCR, Immunocytochemistry[3]
Murine C2C12 MyoblastsMyoDDown-regulatedNot specified[13]
Murine C2C12 MyoblastsNgn2, Nts, Irx3, Pax7, Hes1, Hes6Up-regulatedGene Expression Profiling[13]
Murine C2C12 MyoblastsmiR-133aMarkedly ReducedmiRNA Gene Expression Profiling[14]

Signaling Pathways and Experimental Workflow

The mechanism of Reversine-induced dedifferentiation involves the modulation of several signaling pathways and cellular processes. Reversine has been shown to inhibit Aurora B kinase, MEK1, and nonmuscle myosin II, leading to cell cycle alterations and changes in histone modifications.[6][15] This ultimately results in the upregulation of pluripotency-associated genes and the downregulation of lineage-specific markers.

Reversine_Mechanism cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects cluster_gene_expression Gene Expression Changes Reversine Reversine MEK1 MEK1 Reversine->MEK1 inhibits AuroraB Aurora B Kinase Reversine->AuroraB inhibits MyosinII Nonmuscle Myosin II Reversine->MyosinII inhibits HistoneMod Histone Modifications Reversine->HistoneMod miRNA Downregulation of miR-133a Reversine->miRNA CellCycle Cell Cycle Alteration (G2/M Arrest, Polyploidy) MEK1->CellCycle AuroraB->CellCycle MyosinII->CellCycle CellCycle->HistoneMod Pluripotency Upregulation of Pluripotency Genes (Oct4, Nanog) HistoneMod->Pluripotency Lineage Downregulation of Lineage-Specific Genes (e.g., MyoD) HistoneMod->Lineage miRNA->Pluripotency Dedifferentiation Dedifferentiation to Multipotent Progenitor Cell Pluripotency->Dedifferentiation Mesenchymal Upregulation of Mesenchymal Markers (CD29, CD44, CD73) Mesenchymal->Dedifferentiation Lineage->Dedifferentiation

Caption: Proposed mechanism of Reversine-induced dedifferentiation.

The general workflow for generating MPCs using Reversine involves treating a starting population of somatic cells with the small molecule, followed by expansion and characterization of the resulting progenitor cells. These cells can then be subjected to specific differentiation protocols.

Experimental_Workflow Start Start with Somatic Cells (e.g., Fibroblasts, MSCs) Culture Culture cells to desired confluency Start->Culture Treatment Treat with Reversine (See Table 1 for concentration/duration) Culture->Treatment Wash Wash to remove Reversine Treatment->Wash Expansion Expand the resulting progenitor cell population Wash->Expansion Characterization Characterize MPCs (Morphology, Marker Expression, etc.) Expansion->Characterization Differentiation Induce differentiation into mesenchymal lineages Characterization->Differentiation Analysis Analyze differentiated cells Differentiation->Analysis

References

Application Notes and Protocols: Assessing Reversine Cytotoxicity using a CCK8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research due to its potent cytotoxic effects across various tumor cell lines.[1][2][3] This small molecule has been shown to inhibit cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy.[1][3][4][5] The mechanism of action involves the inhibition of several kinases, including Aurora kinases, which are crucial for cell cycle regulation.[3][5] Understanding the cytotoxic potential of Reversine is critical for its development as a therapeutic agent.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reproducible colorimetric method used to determine the number of viable cells in a sample.[6][7][8] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[7][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]

This document provides a detailed protocol for assessing the cytotoxicity of Reversine using the CCK-8 assay.

Principle of the CCK-8 Assay

The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 by cellular dehydrogenases present in viable cells. This reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of living cells. The absorbance of the formazan product can be measured at 450 nm using a microplate reader, providing a quantitative measure of cell viability.

Experimental Protocol

This protocol outlines the steps for determining the cytotoxic effects of Reversine on a selected cell line.

Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Reversine (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Sterile PBS

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (with a 450 nm filter)

  • Sterile, disposable labware (pipette tips, tubes, etc.)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[7] The optimal seeding density may vary between cell lines and should be determined empirically.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[7]

  • Reversine Treatment:

    • Prepare a series of dilutions of Reversine in complete cell culture medium from the stock solution. A typical concentration range to test for initial experiments could be 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Reversine.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest Reversine concentration.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Wells with complete medium but no cells to measure background absorbance.[6]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • CCK-8 Assay:

    • At the end of the treatment period, add 10 µL of the CCK-8 solution to each well.[7] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the CO2 incubator.[7] The optimal incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[7]

Data Analysis:

  • Calculate Cell Viability:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each Reversine concentration using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the Reversine concentration.

    • The IC50 value, which is the concentration of Reversine that inhibits cell growth by 50%, can be determined from the dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example of Raw Absorbance Data (450 nm)

Reversine (µM)Replicate 1Replicate 2Replicate 3AverageStd Dev
0 (Vehicle)1.2541.2871.2651.2690.017
0.11.1981.2211.1891.2030.016
10.9871.0120.9950.9980.013
100.6540.6780.6620.6650.012
500.3210.3330.3250.3260.006
1000.1560.1620.1590.1590.003
Blank0.0520.0550.0530.0530.002

Table 2: Calculated Cell Viability and IC50

Reversine (µM)Average Absorbance% Cell Viability
0 (Vehicle)1.269100.0%
0.11.20394.8%
10.99878.6%
100.66552.4%
500.32625.7%
1000.15912.5%
IC50 (µM) ~9.5 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Reversine cell_seeding->treatment reversine_prep Prepare Reversine Dilutions reversine_prep->treatment add_cck8 Add CCK-8 Reagent treatment->add_cck8 incubation Incubate (1-4 hours) add_cck8->incubation read_plate Measure Absorbance (450 nm) incubation->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Experimental workflow for assessing Reversine cytotoxicity using the CCK8 assay.

signaling_pathway cluster_reversine Reversine Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Reversine Reversine AuroraKinase Aurora Kinases Reversine->AuroraKinase Inhibits Fas_DR5 Fas / DR5 Reversine->Fas_DR5 Upregulates G2M_arrest G2/M Phase Arrest AuroraKinase->G2M_arrest Inhibition leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Caspase8 Caspase-8 Fas_DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

References

In Vivo Delivery of Reversine: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine derivative, has garnered significant interest in biomedical research for its dual capacity to induce dedifferentiation in lineage-committed cells and to exhibit anti-cancer activity. Its primary mechanism of action involves the inhibition of key kinases, including Aurora kinases (A and B), Monopolar Spindle 1 (MPS1), and Mitogen-activated protein kinase kinase 1 (MEK1). Furthermore, Reversine has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These properties make Reversine a promising candidate for applications in regenerative medicine and oncology.

These application notes provide a comprehensive overview of the in vivo delivery methods for Reversine in animal models, focusing on established protocols, quantitative data, and the underlying signaling pathways.

Data Presentation: In Vivo Administration of Reversine

The following table summarizes the quantitative data for the in vivo administration of Reversine in mouse models based on currently available literature. Intraperitoneal injection is the most commonly reported route of administration.

Animal ModelAdministration RouteDosageVehicleDosing FrequencyObserved EffectsReference
BALB/c Nude Mice (Cervical Cancer Xenograft)Intraperitoneal (IP)10 mg/kgRPMI-1640 mediumEvery 3 daysReduced tumor growth[1]
NOD/SCID Mice (Breast Cancer Xenograft)Intraperitoneal (IP)Not SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growth[2]
DNCB-induced Atopic Dermatitis Mouse ModelTopicalNot SpecifiedNot SpecifiedNot SpecifiedRescued KRT10 and FLG expression, suppressed TSLP expression[1]

Note: Comprehensive pharmacokinetic data for Reversine, including Cmax, Tmax, half-life, and bioavailability in animal models, is not extensively reported in the currently available public literature. Researchers may need to perform dedicated pharmacokinetic studies to determine these parameters for their specific animal model and formulation.

Signaling Pathways Affected by Reversine

Reversine's biological effects are mediated through its interaction with multiple signaling pathways. A diagrammatic representation of these interactions is provided below.

Reversine_Signaling_Pathways Reversine Reversine Aurora_Kinases Aurora Kinases (A & B) Reversine->Aurora_Kinases Inhibits MEK1 MEK1 Reversine->MEK1 Inhibits PI3K_AKT PI3K/AKT Pathway Reversine->PI3K_AKT Inhibits Cell_Cycle_Progression Cell Cycle Progression (G2/M Arrest) Aurora_Kinases->Cell_Cycle_Progression Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Autophagy Autophagy PI3K_AKT->Autophagy Regulates

Caption: Signaling pathways modulated by Reversine.

Experimental Protocols

Protocol 1: Preparation of Reversine for Intraperitoneal Injection

This protocol details the preparation of a Reversine solution for intraperitoneal administration in mice.

Materials:

  • Reversine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium or Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, dissolve Reversine powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex or gently agitate the tube until the powder is completely dissolved. The stock solution should be stored at -20°C for long-term use.

  • Working Solution Preparation:

    • On the day of injection, thaw the Reversine stock solution at room temperature.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.

    • In a sterile tube, dilute the Reversine stock solution with sterile RPMI-1640 medium or PBS to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL).

    • Ensure the final concentration of DMSO in the working solution is minimal (ideally less than 5%) to avoid toxicity. A vehicle control group treated with the same concentration of DMSO in the chosen medium should be included in the experiment.

    • Vortex the working solution gently to ensure homogeneity.

  • Administration:

    • Draw the prepared Reversine working solution into a sterile syringe fitted with an appropriate gauge needle.

    • Administer the solution via intraperitoneal injection to the animal model.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for performing intraperitoneal injections in mice.

Materials:

  • Prepared Reversine solution or vehicle control

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Sterile gauze or cotton swabs

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.

  • Injection:

    • Wipe the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.

    • Lift the mouse's head slightly downwards to move the abdominal organs away from the injection site.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If the aspiration is clear, inject the solution smoothly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for a short period after the injection.

Protocol 3: In Vivo Efficacy and Toxicity Assessment

This protocol outlines the key parameters to monitor for assessing the efficacy and toxicity of Reversine in a tumor xenograft model.

Efficacy Assessment:

  • Tumor Volume Measurement:

    • Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.

    • Plot the mean tumor volume for each treatment group over time to assess the anti-tumor efficacy of Reversine.

  • Bioluminescence Imaging (for luciferase-expressing tumors):

    • If using tumor cells engineered to express luciferase, in vivo imaging can be used to monitor tumor burden.

    • Administer luciferin to the animals and image them using an in vivo imaging system at regular intervals.

    • Quantify the bioluminescent signal to track tumor growth and response to treatment.[2]

  • Survival Analysis:

    • Monitor the survival of the animals in each treatment group.

    • Establish humane endpoints for euthanasia based on tumor size, body weight loss, or clinical signs of distress.

    • Generate Kaplan-Meier survival curves to compare the survival rates between groups.

Toxicity Assessment:

  • Body Weight:

    • Measure the body weight of each animal 2-3 times per week. Significant weight loss (typically >15-20%) can be an indicator of toxicity.[1]

  • Clinical Signs:

    • Observe the animals daily for any clinical signs of toxicity, including:

      • Changes in posture or gait

      • Ruffled fur

      • Lethargy or decreased activity

      • Changes in food and water consumption

      • Diarrhea or constipation

  • Hematology and Serum Chemistry:

    • At the end of the study (or at predetermined time points), collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicity (e.g., liver and kidney function).

  • Histopathology:

    • At the termination of the study, collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and the tumor tissue.

    • Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological examination to identify any treatment-related changes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of Reversine in a mouse xenograft model.

Experimental_Workflow A Tumor Cell Implantation B Tumor Growth (to palpable size) A->B C Randomization into Treatment Groups B->C D Reversine/Vehicle Administration (e.g., IP) C->D E Monitoring: - Tumor Volume - Body Weight - Clinical Signs D->E Repeated Cycles G Endpoint: - Tumor/Tissue Collection - Survival Analysis E->D F Data Analysis E->F E->G

Caption: General workflow for in vivo Reversine efficacy studies.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers investigating the in vivo effects of Reversine. The predominant use of intraperitoneal injection in mouse models is highlighted, along with detailed procedures for formulation, administration, and assessment of efficacy and toxicity. The multifaceted impact of Reversine on key signaling pathways underscores its therapeutic potential. Further research, particularly in the area of pharmacokinetics and alternative delivery routes, will be crucial for the continued development and application of this promising small molecule.

References

Application Notes: Reversine in High-Throughput Screening for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual capacity for inducing cell dedifferentiation and exhibiting selective anticancer activity.[1][2] Initially identified through high-throughput screening for its ability to reverse lineage-committed myoblasts to a more primitive, multipotent state, Reversine has garnered significant interest in both regenerative medicine and oncology.[2][3] Its mechanism of action, primarily centered on the inhibition of specific kinases involved in cell cycle regulation, makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1][4] These application notes provide an overview of Reversine's use in HTS, detailing its mechanism, quantitative data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

Reversine's biological effects are attributed to its activity as an ATP-competitive inhibitor of several key protein kinases.[5][6] Its primary targets are the Aurora kinases (A, B, and C), which are serine/threonine kinases essential for mitotic regulation, including centrosome maturation, spindle assembly, and cytokinesis.[5][7][8] By inhibiting Aurora kinases, particularly Aurora B, Reversine disrupts the phosphorylation of downstream targets like histone H3, leading to failures in cytokinesis, induction of polyploidy (an abnormal number of chromosome sets), and ultimately, apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[4][6]

Beyond Aurora kinases, Reversine also inhibits other kinases such as Monopolar spindle 1 (Mps1), MEK1, and JNK1, contributing to its diverse cellular effects, including cell cycle arrest and modulation of cell migration.[9][10][11] This multi-targeted kinase inhibition is the foundation for its dual applications in cancer therapy and cell fate manipulation.[1]

Reversine_Dual_Application cluster_0 Core Mechanism cluster_1 Cellular Consequences cluster_2 Therapeutic Applications Reversine Reversine Kinase_Inhibition ATP-Competitive Kinase Inhibition (Aurora B, Mps1, etc.) Reversine->Kinase_Inhibition Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Kinase_Inhibition->Mitotic_Catastrophe In Cancer Cells Dedifferentiation Cellular Dedifferentiation & Increased Plasticity Kinase_Inhibition->Dedifferentiation In Somatic Cells Anticancer Anticancer Therapeutics Mitotic_Catastrophe->Anticancer Regenerative Regenerative Medicine Dedifferentiation->Regenerative

Caption: Logical flow of Reversine's dual applications.

Quantitative Data: Kinase Inhibitory Profile of Reversine

The potency of Reversine against its primary kinase targets has been quantified in various studies. This data is crucial for designing effective HTS assays and interpreting their results.

Target KinaseIC₅₀ Value (nM)Assay Condition/SourceCitation(s)
Aurora A 150 - 400In vitro kinase assays[7][8]
Aurora B 500In vitro kinase assay[5][7]
Aurora C 400In vitro kinase assay[5][8]
Nonmuscle Myosin II 350In vitro kinase assay[8]
MEK1 > 1500In vitro kinase assay[8][12]

High-Throughput Screening Applications and Protocols

Reversine's established biological activities make it a powerful tool for various HTS campaigns.

Application 1: Screening for Novel Anticancer Agents

Reversine can be used as a positive control or as a reference compound in HTS campaigns designed to identify novel Aurora kinase inhibitors. Furthermore, it can be used in combination screens to identify compounds that synergize with it to enhance cancer cell killing.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Lib_Prep 1. Compound Library Preparation (e.g., 10 mM stocks in DMSO) Plate_Prep 2. Assay Plate Stamping (Nanoliter Dispensing) Lib_Prep->Plate_Prep Cell_Seed 3. Cell Seeding (e.g., Cancer Cell Line) Plate_Prep->Cell_Seed Incubation 4. Compound Incubation (24-72 hours) Cell_Seed->Incubation Reagent_Add 5. Reagent Addition (e.g., CellTiter-Glo®) Incubation->Reagent_Add Signal_Read 6. Signal Detection (Luminescence/Fluorescence) Reagent_Add->Signal_Read Data_Analysis 7. Data Analysis (Normalization, Curve Fitting) Signal_Read->Data_Analysis Hit_ID 8. Hit Identification (Z'-factor, % Inhibition) Data_Analysis->Hit_ID Hit_Val 9. Hit Validation (Dose-Response, Orthogonal Assays) Hit_ID->Hit_Val Aurora_B_Pathway cluster_mitosis Mitosis & Cytokinesis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_function Normal Function cluster_inhibition Inhibition by Reversine Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Success Successful Mitosis (2 Diploid Cells) Cytokinesis->Success Normally leads to Failure Cytokinesis Failure & Polyploidy Cytokinesis->Failure Fails under Reversine AuroraB Aurora B Kinase INCENP INCENP H3_Phos Phosphorylates Histone H3 (Ser10) AuroraB->H3_Phos Spindle_Chk Spindle Assembly Checkpoint AuroraB->Spindle_Chk Cleavage_Furrow Cleavage Furrow Formation AuroraB->Cleavage_Furrow AuroraB->Failure Survivin Survivin Borealin Borealin H3_Phos->Success Spindle_Chk->Success Cleavage_Furrow->Success Reversine Reversine Inhibition Inhibition Reversine->Inhibition Inhibition->AuroraB

References

Application Note: Analysis of Cell Cycle Arrest Induced by Reversine Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research and regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases, with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4] Dysregulation of Aurora B is common in various cancers and is linked to chromosomal instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]

Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI exclusively stains the DNA.[10]

When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence intensities based on their stage in the cell cycle:

  • G0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a lower fluorescence intensity.

  • S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N. They appear as a distribution between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form a second major peak at approximately twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a distinct peak to the left of the G0/G1 peak.

By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected, providing a quantitative measure of the drug's effect on cell cycle progression.

Materials and Reagents

  • Cell line of interest (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Reversine (CAS 656820-32-5)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 mL polystyrene flow cytometry tubes

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Flow cytometer

Experimental Protocols

This section details the step-by-step methodology for inducing and analyzing cell cycle arrest with Reversine.

Cell Culture and Reversine Treatment
  • Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare Reversine Stock: Dissolve Reversine in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[3]

  • Treatment: Once cells reach the desired confluency, remove the culture medium. Add fresh medium containing the desired final concentration of Reversine (e.g., 0.5 µM, 1 µM, 5 µM). For the vehicle control, add an equivalent volume of DMSO to a separate well.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.

Cell Harvesting and Fixation
  • Harvest Cells: After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Pellet: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Wash: Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.[11]

  • Incubate for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[11][12] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.

Propidium Iodide Staining
  • Wash Fixed Cells: Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them. Carefully decant the ethanol.

  • Rehydrate: Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after each wash.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL). Mix gently.[11]

  • Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.

Flow Cytometry Acquisition and Analysis
  • Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.

  • Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[11] Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[10]

  • Gating Strategy:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude doublets and cell aggregates, ensuring analysis is performed only on single cells.

  • Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Expected Results

Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.[8][9] A corresponding decrease in the G0/G1 population is also anticipated. At higher concentrations or longer incubation times, a sub-G1 peak, indicative of apoptosis, may become apparent.

Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
DMSO (Vehicle)62.5 ± 3.118.2 ± 1.519.3 ± 2.41.1 ± 0.3
Reversine (1 µM)35.8 ± 2.815.5 ± 1.948.7 ± 3.52.4 ± 0.6
Reversine (5 µM)15.2 ± 1.710.1 ± 1.370.5 ± 4.28.6 ± 1.1

Data are presented as mean ± standard deviation from a representative experiment (n=3).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Sample Processing & Staining cluster_analysis Data Acquisition & Analysis a Seed Cells in 6-Well Plates b Incubate (60-70% Confluency) a->b c Treat with Reversine or DMSO b->c d Incubate for 24-48 hours c->d e Harvest & Wash Cells d->e f Fix with Cold 70% Ethanol e->f g Wash & Treat with RNase A f->g h Stain with Propidium Iodide g->h i Acquire Data on Flow Cytometer h->i j Gate on Single Cells i->j k Generate DNA Content Histogram j->k l Model Cell Cycle Phases k->l

Caption: Experimental workflow for cell cycle analysis after Reversine treatment.

Reversine Signaling Pathway

G cluster_mitosis Mitosis Progression cluster_outcome Cellular Outcome AuroraB Aurora B Kinase HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Regulates Arrest G2/M Arrest AuroraB->Arrest Inhibition leads to Polyploidy Polyploidy AuroraB->Polyploidy Inhibition leads to Reversine Reversine Reversine->AuroraB Inhibits

Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.

References

Application Notes and Protocols: Detecting Aurora Kinase Inhibition by Reversine Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[1][2] This family includes three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[1][3] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for cancer therapy.[4][5]

Reversine is a small molecule that acts as a potent, ATP-competitive inhibitor of Aurora kinases.[4][5][6] It has been shown to induce polyploidy and inhibit cytokinesis by targeting Aurora A and B kinases.[4] A key downstream target of Aurora B kinase is the phosphorylation of Histone H3 at Serine 10 (H3S10ph).[4][5] Therefore, monitoring the level of H3S10ph provides a reliable method for assessing the cellular activity of Reversine and its inhibitory effect on Aurora kinases. This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of Aurora kinase activity by Reversine.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified signaling pathway of Aurora B kinase and the mechanism of inhibition by Reversine.

Aurora_Kinase_Pathway cluster_0 Mitotic Events cluster_1 Inhibition AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) AuroraB->pHistoneH3 Cytokinesis Cytokinesis pHistoneH3->Cytokinesis Promotes Reversine Reversine Reversine->AuroraB Inhibits

Caption: Aurora B kinase signaling and Reversine inhibition.

Quantitative Data Summary

The inhibitory activity of Reversine on Aurora kinases can be quantified, and its effect on the downstream target, phospho-Histone H3 (Ser10), can be measured by Western blot analysis. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Reversine

KinaseIC50 (nM)
Aurora A400
Aurora B500
Aurora C400

Data sourced from MedchemExpress.[6]

Table 2: Cellular Effect of Reversine on Histone H3 Phosphorylation

Cell LineReversine Concentration (µM)Treatment Time (hours)Result on Phospho-Histone H3 (Ser10)
HCT11654Marked Reduction
HCT116524Sustained Low Levels
HL6054Marked Reduction

Data extracted from studies on Reversine's effects.[5]

Experimental Protocol: Western Blot for Aurora Kinase Inhibition

This protocol outlines the steps for treating cells with Reversine, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of Histone H3 at Serine 10.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Step-by-step Western blot workflow.

Materials and Reagents
  • Cell line of interest (e.g., HCT116, HeLa, HL60)

  • Cell culture medium and supplements

  • Reversine (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (precast or hand-cast)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Rabbit or mouse anti-Histone H3

    • Rabbit or mouse anti-Aurora A/B

    • Mouse or rabbit anti-Actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with various concentrations of Reversine (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.

  • Run the gel in running buffer until the dye front reaches the bottom. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., 15% for Histone H3).[7]

5. Protein Transfer (Blotting)

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S (optional).

6. Blocking

  • Wash the membrane briefly with TBST.

  • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation

  • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.

8. Washing

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

9. Secondary Antibody Incubation

  • Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Washing

  • Wash the membrane three times with TBST for 10 minutes each.

11. Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[7]

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

12. Stripping and Re-probing (Optional)

  • To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer.

  • After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next set of primary and secondary antibodies (e.g., for total Histone H3 and then for actin).

13. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phospho-Histone H3 band to the total Histone H3 band and/or the loading control (actin or GAPDH) to account for any variations in protein loading.

  • Compare the normalized phospho-Histone H3 levels in Reversine-treated samples to the vehicle control to determine the extent of Aurora kinase inhibition.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of Histone H3 at Serine 10 in cells treated with Reversine compared to the vehicle-treated control cells. The levels of total Histone H3 and the loading control should remain relatively constant across all samples. This result confirms that Reversine is effectively inhibiting Aurora kinase activity within the cells.

Troubleshooting

  • No or weak signal: Check antibody dilutions, incubation times, and the activity of the HRP-conjugated secondary antibody and ECL substrate. Ensure efficient protein transfer.

  • High background: Increase the number and duration of washing steps. Ensure the blocking step was performed correctly. Use a fresh blocking buffer.

  • Non-specific bands: Optimize antibody concentration and blocking conditions. Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

  • Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.

References

Troubleshooting & Optimization

Reversine Technical Support Center: Troubleshooting Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Reversine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Reversine in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to Reversine's solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Reversine stock solutions?

A1: The recommended solvent for preparing Reversine stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] Reversine is readily soluble in DMSO at concentrations up to 20 mg/mL.[4] It is advised to use fresh, anhydrous DMSO, as moisture can reduce the solubility of Reversine.[1]

Q2: How should I store Reversine powder and stock solutions?

A2: Reversine powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to six months.[5]

Q3: Is Reversine soluble in aqueous solutions like PBS or directly in culture media?

A3: Reversine is insoluble in water and aqueous buffers such as PBS.[2] Therefore, it is not recommended to dissolve Reversine directly in culture media. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the culture medium.

Q4: I observed precipitation in my culture medium after adding Reversine. What could be the cause and how can I prevent it?

A4: Precipitation upon addition of Reversine to culture media can be due to several factors:

  • High Final DMSO Concentration: While DMSO is an excellent solvent for Reversine, high concentrations can be toxic to cells and can also cause precipitation of media components. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.

  • Exceeding Solubility Limit: When diluting the DMSO stock solution into the aqueous culture medium, the local concentration of Reversine can temporarily exceed its solubility limit, leading to precipitation. To avoid this, it is crucial to vortex or mix the medium vigorously while adding the Reversine stock solution.

  • Media Composition and Temperature: The components of the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with Reversine and affect its stability. Pre-warming the culture medium to 37°C before adding Reversine can sometimes help maintain its solubility.

Q5: How stable is Reversine in culture media at 37°C?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in culture medium upon adding Reversine stock. 1. Final DMSO concentration is too high. 2. Poor mixing during dilution. 3. Stock solution concentration is too high.1. Ensure the final DMSO concentration in your culture medium is ≤ 0.5%. 2. Add the Reversine stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. 3. Prepare a less concentrated intermediate dilution of your Reversine stock in DMSO before adding it to the medium.
Inconsistent or weaker than expected biological effects. 1. Degradation of Reversine in stock solution due to improper storage. 2. Loss of Reversine activity in culture medium over time. 3. Batch-to-batch variability of Reversine.1. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. For experiments longer than 24-48 hours, consider replacing the medium with fresh Reversine-containing medium. 3. Purchase Reversine from a reputable supplier and, if possible, test new batches for activity before use in critical experiments.
High levels of cell death or unexpected cytotoxicity. 1. Reversine concentration is too high for the specific cell line. 2. Final DMSO concentration is toxic to the cells. 3. Off-target effects of Reversine.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Reversine for your cell line. IC50 values can range from 0.9 to 20 µM depending on the cell line and duration of treatment.[7] 2. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 3. Be aware that Reversine can have off-target effects on kinases other than its primary targets.[8] Consider these potential effects when interpreting your results.

Data Presentation

Table 1: Solubility of Reversine in Common Solvents

SolventSolubilityReference
DMSOUp to 20 mg/mL (50.83 mM)[4]
WaterInsoluble[2]
EthanolInsoluble or slightly soluble (< 1 mg/mL)[1][9]

Table 2: Recommended Storage Conditions for Reversine

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
Stock Solution in DMSO-80°CUp to 1 year[1][5]
Stock Solution in DMSO-20°CUp to 6 months[5]

Experimental Protocols

Protocol for Preparation of Reversine Stock Solution
  • Materials:

    • Reversine powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the Reversine powder vial to room temperature before opening to prevent moisture condensation.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of Reversine is 393.49 g/mol .

    • Add the calculated volume of DMSO to the vial of Reversine powder.

    • To aid dissolution, you can gently vortex the solution and/or use sonication.[4] Heating to 45°C can also be employed to facilitate dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol for Inducing G2/M Cell Cycle Arrest with Reversine

This protocol provides a general guideline for inducing G2/M cell cycle arrest in a cancer cell line (e.g., HeLa, HCT116) using Reversine, followed by analysis with flow cytometry. Optimization may be required for different cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Reversine stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI)/RNase staining solution

    • Flow cytometer

  • Procedure:

    • Seed the cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

    • Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare the desired concentrations of Reversine in pre-warmed complete culture medium. A typical starting concentration is 1-5 µM.[4] Remember to include a vehicle control (medium with the equivalent concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing Reversine or the vehicle control.

    • Incubate the cells for 24-48 hours. The optimal incubation time may vary between cell lines.

    • Harvesting and Fixation:

      • Aspirate the medium and wash the cells once with PBS.

      • Add trypsin-EDTA to detach the cells.

      • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

      • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

      • Discard the supernatant and wash the cell pellet once with PBS.

      • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

      • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

    • Staining and Analysis:

      • Centrifuge the fixed cells and discard the ethanol.

      • Wash the cell pellet with PBS.

      • Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 15-30 minutes.

      • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Reversine_Powder Reversine Powder Stock_Solution Reversine Stock (e.g., 10 mM) Reversine_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Dilute Reversine in Pre-warmed Medium Stock_Solution->Working_Solution Cell_Culture Cells in Culture Cell_Culture->Working_Solution Treated_Cells Incubate (24-48h) Working_Solution->Treated_Cells Harvest_Fix Harvest & Fix Cells (70% Ethanol) Treated_Cells->Harvest_Fix Stain Stain with PI/RNase Harvest_Fix->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry

Caption: Experimental workflow for inducing and analyzing G2/M cell cycle arrest with Reversine.

signaling_pathway cluster_kinases Primary Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects Reversine Reversine Aurora_A Aurora A Kinase Reversine->Aurora_A Aurora_B Aurora B Kinase Reversine->Aurora_B MPS1 MPS1 Kinase Reversine->MPS1 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Reversine->PI3K_AKT_mTOR Inhibition JAK_STAT JAK/STAT Pathway Reversine->JAK_STAT Inhibition G2M_Arrest G2/M Arrest Aurora_A->G2M_Arrest Aurora_B->G2M_Arrest MPS1->G2M_Arrest Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathways affected by Reversine leading to cellular effects.

References

Technical Support Center: Mitigating Reversine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Reversine-induced cytotoxicity in primary cell cultures. Our goal is to help you optimize your experiments for successful cell dedifferentiation while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what is its primary application in primary cell culture?

A1: Reversine, a 2,6-disubstituted purine derivative, is a small molecule initially identified for its ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, into more multipotent progenitor cells.[1][2][3] Its primary application in primary cell culture is to enhance cellular plasticity, enabling researchers to generate progenitor-like cells from differentiated somatic cells for applications in regenerative medicine and disease modeling.[4]

Q2: Why does Reversine cause cytotoxicity in primary cells?

A2: Reversine's mechanism of action involves the inhibition of several kinases, including Aurora B kinase, which is crucial for cell cycle regulation and cytokinesis.[1][4] Disruption of these processes can lead to mitotic catastrophe, cell cycle arrest (typically at the G2/M phase), and the formation of polyploid cells.[5][6] These cellular stresses can subsequently trigger programmed cell death, primarily through apoptosis.

Q3: What are the molecular pathways involved in Reversine-induced apoptosis?

A3: Reversine induces apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases (caspase-3, -7, -8, and -9), modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and upregulation of death receptors like Fas and DR5.[7][8]

Q4: Is the cytotoxic effect of Reversine dose- and time-dependent?

A4: Yes, numerous studies have demonstrated that the cytotoxic effects of Reversine on various cell types, including primary cells, are both dose- and time-dependent.[5][9] Higher concentrations and longer exposure times generally lead to increased cell death. Therefore, optimizing these parameters is a critical first step in mitigating cytotoxicity.

Q5: Are primary cells more sensitive to Reversine than cancer cell lines?

A5: Primary cells can be more sensitive to chemical treatments like Reversine compared to immortalized cell lines.[10] This is due to their finite lifespan and more stringent growth requirements. General cell culture-related stress can also exacerbate the cytotoxic effects of Reversine.[11][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using Reversine in primary cell cultures.

Problem Possible Cause Recommended Solution
High levels of cell death observed shortly after adding Reversine. Reversine concentration is too high for the specific primary cell type.Perform a dose-response experiment to determine the optimal concentration that balances dedifferentiation with cell viability. Start with a low concentration (e.g., 0.1 µM) and titrate up.
Prolonged exposure to Reversine is causing cumulative toxicity.Optimize the exposure time. A shorter incubation period may be sufficient to induce dedifferentiation without causing excessive cell death. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Cells are detaching from the culture plate. A combination of Reversine-induced stress and suboptimal culture conditions.Ensure optimal primary cell culture conditions, including proper coating of culture vessels, appropriate media formulation, and regular media changes.[13]
Apoptosis is leading to loss of cell adhesion.Consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway.[8][14]
Low efficiency of dedifferentiation despite using a high concentration of Reversine. High cytotoxicity is eliminating the cells before dedifferentiation can occur.Reduce the Reversine concentration and/or exposure time. Combine a lower concentration of Reversine with a cytoprotective agent like Z-VAD-FMK.
High variability in cell viability between experiments. Inconsistent cell health or culture conditions prior to Reversine treatment.Standardize your primary cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells from late passages.[11]
Serum batch variability affecting cell sensitivity.Test new batches of serum before use in critical experiments. For more defined conditions, consider transitioning to a serum-free medium, although this may require re-optimization of other culture parameters.[15][16]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Reversine (Cytotoxicity Assay)

This protocol describes how to perform a dose-response experiment to find the optimal balance between Reversine's desired effect and its cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Reversine (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well). Allow cells to attach and recover for 24 hours.

  • Reversine Treatment: Prepare a serial dilution of Reversine in complete culture medium. Concentrations ranging from 0.1 µM to 20 µM are a good starting point.[9] Include a vehicle control (DMSO) at the same concentration as the highest Reversine dose.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Reversine.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability). The optimal concentration for dedifferentiation with minimal cytotoxicity will likely be below the IC50.

Protocol 2: Mitigating Apoptosis with Z-VAD-FMK Co-treatment

This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to reduce Reversine-induced apoptosis.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Reversine

  • Z-VAD-FMK (stock solution in DMSO)

  • 6-well or 12-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed primary cells in multi-well plates and allow them to attach overnight.

  • Co-treatment:

    • Control Group: Treat cells with vehicle (DMSO).

    • Reversine Only Group: Treat cells with the pre-determined optimal concentration of Reversine.

    • Z-VAD-FMK Only Group: Treat cells with Z-VAD-FMK. A starting concentration of 20-50 µM is often effective.[17][18]

    • Co-treatment Group: Pre-incubate cells with Z-VAD-FMK for 1-2 hours before adding Reversine.

  • Incubation: Incubate the cells for the desired duration.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[19][20]

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells in each group.

Quantitative Data Summary

The following tables summarize typical concentration ranges and their effects. Note that optimal values are highly dependent on the specific primary cell type and experimental conditions.

Table 1: Reversine Concentration and its Effects on Primary Cells

Cell TypeReversine Concentration (µM)Observed EffectReference
Gingival Fibroblasts1No significant change in metabolic activity[5]
Gingival Fibroblasts2.5Inhibitory effect on metabolic activity[5]
Bovine Fibroblasts5Inhibition of cell proliferation, induction of tetraploidy[21]
Dedifferentiated Fat Cells0.01 - 0.04Enhancement of cardiomyocyte differentiation[22]

Table 2: Efficacy of Z-VAD-FMK in Mitigating Cell Death

Cell TypeApoptotic StimulusZ-VAD-FMK Concentration (µM)OutcomeReference
Human Granulosa CellsEtoposide50Increased number of viable cells[23]
Jurkat CellsAnti-Fas mAb20Inhibition of apoptosis[17]
Rat Cortical NeuronsOxygen-Glucose Deprivation100Significant reduction in cell death[9]
Bladder Cancer CellsDoxorubicin + Vorinostat40Partial restoration of cell viability[24]

Visualizations

Reversine_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Modulation Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB inhibits DeathReceptors Death Receptors (Fas, DR5) Reversine->DeathReceptors upregulates Bcl2Family Bcl-2 Family Reversine->Bcl2Family modulates CellCycle Cell Cycle Arrest (G2/M) AuroraB->CellCycle MitoCat Mitotic Catastrophe CellCycle->MitoCat Apoptosis Apoptosis MitoCat->Apoptosis Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Bax Bax (pro-apoptotic) Bcl2Family->Bax activates Bcl2 Bcl-2 (anti-apoptotic) Bcl2Family->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Caspase3->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase8 inhibits ZVAD->Caspase9 inhibits ZVAD->Caspase3 inhibits

Caption: Reversine-induced apoptosis signaling pathway and the inhibitory action of Z-VAD-FMK.

Experimental_Workflow Start Start: Healthy Primary Cell Culture DoseResponse Step 1: Dose-Response Assay (Determine optimal Reversine conc.) Start->DoseResponse HighToxicity Problem: High Cytotoxicity? DoseResponse->HighToxicity CoTreatment Step 2: Co-treatment with Z-VAD-FMK HighToxicity->CoTreatment Yes Analyze Step 4: Analyze Dedifferentiation & Cell Viability HighToxicity->Analyze No ApoptosisAssay Step 3: Apoptosis Assay (Annexin V/PI Staining) CoTreatment->ApoptosisAssay ApoptosisAssay->Analyze Optimize Optimize Z-VAD-FMK Concentration ApoptosisAssay->Optimize If needed Success End: Successful Dedifferentiation with High Viability Analyze->Success Optimize->CoTreatment

Caption: Experimental workflow for mitigating Reversine-induced cytotoxicity.

References

Identifying and minimizing off-target effects of Reversine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Reversine Technical Support Center

Welcome to the technical support resource for researchers using Reversine. This guide provides answers to frequently asked questions and troubleshooting advice to help you identify and minimize off-target effects in your experiments, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what are its primary molecular targets?

Reversine, chemical name 2-(4-Morpholinoanilino)-6-cyclohexylaminopurine, is a synthetic purine derivative.[1] It was initially identified for its remarkable ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, causing them to revert to multipotent progenitors.[2][3] Its primary molecular targets are the Aurora kinases. Reversine acts as an ATP-competitive inhibitor of Aurora A, Aurora B, and Aurora C, which are key regulators of mitosis.[4][5][6] Inhibition of these kinases leads to failures in cytokinesis and the induction of polyploidy, effects that are leveraged in its study as a potential anti-cancer agent.[2][4]

Q2: What are the principal known off-targets of Reversine?

Reversine is a multi-kinase inhibitor and interacts with several proteins other than its primary Aurora kinase targets. These off-target interactions can occur in similar concentration ranges as its on-target effects and are critical to consider when interpreting experimental data. The most significant known off-targets include:

  • Monopolar Spindle 1 (Mps1/TTK): A key mitotic checkpoint kinase. Some studies indicate Reversine has a significantly higher affinity for Mps1 than for Aurora B, suggesting some of its mitotic effects may be mediated through Mps1.[1][7][8]

  • Mitogen-activated protein kinase kinase 1 (MEK1): A central component of the RAS/RAF/MEK/ERK signaling pathway.[3][9][10]

  • Nonmuscle Myosin II (NMMII): An ATPase motor protein crucial for cytokinesis and maintaining cell shape. The dual inhibition of MEK1 and NMMII is thought to be involved in Reversine's dedifferentiation activity.[3][9][11]

  • A3 Adenosine Receptor (A3AR): Reversine acts as an antagonist at this receptor.[1][12][13]

  • JNK (c-Jun N-terminal kinase): A member of the MAPK signaling family.[14]

Q3: How can I identify potential off-target effects of Reversine in my specific experimental model?

Identifying off-targets in your system is crucial for validating your findings. Several strategies can be employed:

  • Phospho-protein analysis: Use Western blotting or mass spectrometry to check the phosphorylation status of downstream substrates of known off-targets (e.g., ERK1/2 for the MEK1 pathway). A change in phosphorylation can indicate engagement with an off-target pathway.[3]

  • Phenotypic comparison: Compare the phenotype induced by Reversine with that of more selective inhibitors of its known off-targets (e.g., a selective Mps1 or MEK1 inhibitor). Similar phenotypes suggest the effect may be off-target.

  • Genetic Rescue/Validation: Use genetic tools like siRNA, shRNA, or CRISPR to knock down a suspected off-target (e.g., Mps1). If knockdown of the suspected off-target protein phenocopies the effect of Reversine, it strengthens the evidence for an off-target mechanism. Conversely, overexpressing the target might rescue the phenotype.[3][15]

  • Kinase Profiling: If resources permit, utilize commercial kinase profiling services to screen Reversine against a broad panel of kinases at the concentration used in your experiments. This can uncover novel off-targets specific to your cell type.[16][17]

  • Computational Prediction: Use online tools like SwissTargetPrediction or STITCH to predict potential targets based on Reversine's chemical structure, which can guide your experimental validation.[10]

Q4: What are the recommended experimental strategies to minimize and control for Reversine's off-target effects?

Controlling for off-target effects is essential for rigorous experimental design.

  • Perform Dose-Response Studies: Use the lowest effective concentration of Reversine that elicits the desired on-target effect (e.g., inhibition of Aurora B activity) to minimize engagement with lower-affinity off-targets.

  • Use Orthogonal Approaches: Confirm key findings by using a different, structurally unrelated inhibitor of the same primary target (e.g., another Aurora kinase inhibitor like VX-680) or by using a genetic approach (e.g., siRNA/shRNA knockdown of Aurora Kinase B).[4] If both methods produce the same result, it is more likely an on-target effect.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO). If available, a structurally similar but biologically inactive analog of Reversine is an excellent negative control.

  • Validate Target Engagement: Directly measure the inhibition of the intended target in your experimental system. For Aurora B, this can be done by assessing the phosphorylation of its direct downstream substrate, Histone H3 on Serine 10, via Western blot.[4][16]

Quantitative Data: In Vitro Inhibitory Activity of Reversine

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or binding affinities (Ki) for Reversine against its primary targets and key off-targets. These values are crucial for designing experiments and interpreting the potential for off-target engagement at a given concentration.

TargetActivity TypeReported Value (nM)Reference(s)
Aurora Kinase A IC50400[5][6][12]
Aurora Kinase B IC50500[5][6][12]
Aurora Kinase C IC50400[5][6][12]
Mps1 (TTK) Binding AffinityHigher affinity than for Aurora B[7][8]
Nonmuscle Myosin II IC50350[6]
MEK1 IC50> 1500[6]
A3 Adenosine Receptor Ki660[12][13]

Note: IC50 and Ki values can vary between different assay conditions and should be used as a guide.

Troubleshooting Guides

Problem: I see unexpected phenotypic changes (e.g., altered morphology, changes in migration) after Reversine treatment.

  • Possible Cause: The observed phenotype may be due to one of Reversine's known off-targets, such as nonmuscle myosin II (affecting the cytoskeleton) or MEK1 (affecting cell signaling pathways).[10][18]

  • Troubleshooting Steps:

    • Consult the Target Table: Check if the concentration of Reversine you are using is high enough to engage known off-targets like NMMII or Mps1.

    • Validate Off-Target Pathways: Perform a Western blot for key nodes in suspected off-target pathways (e.g., phospho-ERK to check for MEK inhibition).[3]

    • Use Selective Inhibitors: Treat cells with highly selective inhibitors for the suspected off-targets (e.g., a specific MEK inhibitor like U0126) and see if you can reproduce the unexpected phenotype.[3]

    • Visualize the Workflow: Follow the logic in the troubleshooting diagram below to systematically dissect the cause.

start Unexpected Phenotype Observed with Reversine q1 Is the effect dose-dependent? start->q1 q2 Does a selective inhibitor of a known off-target (e.g., MEK, Mps1) phenocopy the result? q1->q2 Yes res4 Effect may be non-specific. Lower concentration or check for cytotoxicity. q1->res4 No q3 Does a different Aurora Kinase inhibitor produce the same effect? q2->q3 No res1 Likely Off-Target Effect q2->res1 Yes res2 Likely On-Target Effect (via Aurora Kinase) q3->res2 Yes res3 Result may be an artifact or a novel off-target effect. Consider kinase screening. q3->res3 No

Caption: Troubleshooting logic for unexpected Reversine-induced phenotypes.

Problem: I am not sure if my observed effect (e.g., cell cycle arrest) is due to Aurora kinase inhibition or an off-target like Mps1.

  • Possible Cause: Both Aurora kinases and Mps1 are critical for mitotic progression. Inhibition of either can lead to G2/M arrest and mitotic catastrophe.[14][19] Reversine is a potent inhibitor of both.[7]

  • Troubleshooting Steps:

    • Measure Specific Substrates: Assess the phosphorylation of a highly specific substrate for each kinase. For Aurora B, check Phospho-Histone H3 (Ser10) . For Mps1, you could check for autophosphorylation or phosphorylation of a downstream target like KNL1. A significant reduction in P-H3(S10) confirms Aurora B engagement.[16]

    • Use Orthogonal Inhibitors: Compare the effects of Reversine with a highly selective Aurora B inhibitor AND a highly selective Mps1 inhibitor.

    • Genetic Knockdown: Use siRNA to specifically knock down either Aurora B or Mps1 and observe if the phenotype matches that of Reversine treatment.

cluster_rev Reversine cluster_targets Molecular Targets cluster_pathways Downstream Pathways & Effects rev Reversine auroraB Aurora B Kinase (Primary Target) rev->auroraB Inhibits mps1 Mps1 Kinase (Off-Target) rev->mps1 Inhibits mek1 MEK1 (Off-Target) rev->mek1 Inhibits ph3 p-Histone H3 (S10)↓ auroraB->ph3 cytokinesis Cytokinesis Failure auroraB->cytokinesis mitotic_checkpoint Mitotic Checkpoint Control mps1->mitotic_checkpoint erk p-ERK1/2↓ mek1->erk dediff Dedifferentiation mek1->dediff

Caption: Reversine's primary and key off-target signaling interactions.

Experimental Protocols

Protocol 1: Western Blot for Validating Aurora B Target Engagement

This protocol assesses the phosphorylation of Histone H3 at Serine 10, a direct downstream target of Aurora B kinase. A reduction in this signal indicates successful target engagement by Reversine.[16]

Materials:

  • Cells and culture reagents

  • Reversine and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3 (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Reversine (and a vehicle control) for the specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant.

  • SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody for Total Histone H3.

  • Analysis: Quantify band intensity. A decrease in the ratio of Phospho-H3 to Total-H3 in Reversine-treated samples confirms Aurora B inhibition.

Protocol 2: Workflow for Distinguishing On-Target vs. Off-Target Effects

This workflow provides a systematic approach to determine if an observed cellular phenotype is a result of Reversine's effect on its primary target (Aurora Kinase B) or a suspected off-target (e.g., Mps1).

cluster_exp Experimental Arms cluster_analysis Analysis and Interpretation start Start: Observe Phenotype 'X' with Reversine Treatment exp1 Treat with Reversine (Positive Control) exp2 Treat with Selective Aurora B Inhibitor exp3 Treat with Selective Off-Target Inhibitor (e.g., Mps1i) exp4 Transfect with siRNA against Aurora B exp5 Transfect with siRNA against Off-Target (e.g., Mps1) measure Measure Phenotype 'X' in all treatment groups exp1->measure exp2->measure exp3->measure exp4->measure exp5->measure q1 Does Phenotype 'X' appear in groups 2 and 4? measure->q1 q2 Does Phenotype 'X' appear in groups 3 and 5? q1->q2 No res1 Conclusion: Phenotype 'X' is likely an ON-TARGET effect. q1->res1 Yes res2 Conclusion: Phenotype 'X' is likely an OFF-TARGET effect. q2->res2 Yes res3 Inconclusive or Complex Mechanism q2->res3 No

Caption: Experimental workflow for dissecting on-target vs. off-target effects.

References

Reversine degradation rate and need for media changes in long-term culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Reversine in long-term cell culture, with a focus on its degradation rate and the necessity of media changes.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what is its primary mechanism of action?

Reversine, with the chemical formula C21H27N7O, is a small molecule, 2,6-disubstituted purine derivative.[1][2] It is widely recognized as a potent, ATP-competitive inhibitor of Aurora kinases, including Aurora A, B, and C.[3][4][5][6] By inhibiting these kinases, Reversine can disrupt critical mitotic events, leading to effects such as failed cytokinesis and the induction of polyploidy.[3] It has also been shown to inhibit other kinases, such as Monopolar spindle 1 (MPS1).[1][7] This range of activity allows Reversine to be used in various research applications, from cancer studies to inducing cellular dedifferentiation.[1]

Q2: How should I prepare and store my Reversine stock solution?

For optimal stability, Reversine powder should be stored at -20°C and protected from light.[3] To prepare a stock solution, dissolve the Reversine powder in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] Once dissolved, it is recommended to create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What is the degradation rate or half-life of Reversine in cell culture media?

Currently, there is no publicly available quantitative data specifically detailing the degradation rate or half-life of Reversine in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a small molecule like Reversine can be influenced by several factors, including media composition, pH, and the presence of serum.

Q4: How often should I change the media when treating my cells with Reversine for a long-term experiment?

Due to the lack of specific degradation data, the optimal frequency for media changes in long-term cultures with Reversine needs to be determined empirically. As a general starting point, researchers often change the media every 48 to 72 hours in long-term small molecule studies.[8] However, for experiments where a consistent Reversine concentration is critical, it is highly recommended to perform a stability study in your specific cell culture system to determine a more precise media refreshment schedule.

Q5: What are the signs that Reversine might be degrading in my long-term culture?

If you observe a decrease in the expected phenotypic effects of Reversine over time, such as a reduction in cell cycle arrest or a reversal of morphological changes, it could indicate that the effective concentration of the compound is decreasing due to degradation. To confirm this, a stability analysis of Reversine in your culture media would be necessary.

Quantitative Data Summary

While specific degradation kinetics in cell culture media are not available, the following table summarizes the known stability of Reversine stock solutions based on manufacturer recommendations.

PreparationSolventStorage TemperatureStability Period
Powder--20°C≥ 4 years[5]
Stock SolutionDMSO-20°CUp to 2 years[3]
Stock SolutionDMSO-80°CUp to 1 year[4]

Experimental Protocols

Protocol: Determining the Degradation Rate of Reversine in Cell Culture Media

This protocol outlines a general method to determine the stability of Reversine in your specific cell culture setup using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Reversine powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, antibiotics)

  • Sterile, cell-free culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, water with formic acid)

  • Analytical column (e.g., C18)

Methodology:

  • Preparation of Reversine-Containing Media:

    • Prepare a concentrated stock solution of Reversine in DMSO.

    • Spike your complete cell culture medium with the Reversine stock solution to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.

  • Incubation:

    • Dispense the Reversine-containing medium into sterile, cell-free culture vessels. Using cell-free conditions initially simplifies the analysis by eliminating cellular metabolism as a variable.

    • Place the vessels in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).

    • The time=0 sample represents the initial concentration.

    • Store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC or LC-MS:

    • Thaw the samples and, if necessary, perform a sample clean-up/extraction to remove media components that could interfere with the analysis.[9]

    • Analyze the concentration of Reversine in each sample using a validated HPLC or LC-MS method. This will involve separating Reversine from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of Reversine as a function of time.

    • Calculate the degradation rate and the half-life (t½) of Reversine in your culture medium under these conditions.

Visualizations

G cluster_workflow Experimental Workflow: Reversine Stability prep Prepare Reversine-spiked cell culture medium incubate Incubate medium at 37°C in cell-free conditions prep->incubate sample Collect aliquots at various time points (0, 6, 12, 24, 48, 72h) incubate->sample analyze Analyze Reversine concentration by HPLC or LC-MS sample->analyze data Plot concentration vs. time and calculate half-life analyze->data decision Determine optimal media change frequency for long-term experiments data->decision

Caption: Workflow for determining Reversine degradation and media change schedule.

G cluster_pathway Simplified Aurora B Kinase Signaling Pathway Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates

Caption: Reversine inhibits the Aurora B kinase signaling pathway.

G cluster_troubleshooting Troubleshooting Guide: Inconsistent Results with Reversine issue Issue: Decreased or inconsistent phenotypic effect of Reversine in long-term culture cause1 Potential Cause 1: Reversine Degradation issue->cause1 cause2 Potential Cause 2: Incorrect Stock Concentration issue->cause2 cause3 Potential Cause 3: Cellular Resistance issue->cause3 solution1 Solution: Determine Reversine half-life in your media and increase media change frequency cause1->solution1 solution2 Solution: Verify stock solution concentration and ensure proper storage (-20°C, protected from light) cause2->solution2 solution3 Solution: Evaluate expression of Reversine targets (e.g., Aurora Kinases) and consider alternative compounds cause3->solution3

Caption: Troubleshooting inconsistent experimental outcomes with Reversine.

References

Addressing variability in cellular response to Reversine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Reversine.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what are its primary mechanisms of action?

Reversine, a 2,6-disubstituted purine derivative, is a versatile small molecule with multiple cellular targets.[1][2][3] It is widely recognized as an ATP-competitive inhibitor of several kinases, primarily:

  • Aurora Kinases (A, B, and C): These are key regulators of mitosis, and their inhibition by Reversine can lead to failures in cytokinesis and the formation of polyploid cells.[4][5] Reversine inhibits the phosphorylation of histone H3, a direct target of Aurora kinases.[4][6][7]

  • Monopolar Spindle 1 (MPS1) Kinase: As a potent inhibitor of MPS1, Reversine can override the spindle assembly checkpoint, which is crucial for proper chromosome segregation during mitosis.[8][9][10][11]

  • Mitogen-activated protein kinase kinase 1 (MEK1): Inhibition of this kinase can affect the MAPK/ERK signaling pathway, influencing cell proliferation and survival.[1][12]

  • Other Targets: Reversine also shows inhibitory activity against the A3 adenosine receptor and non-muscle myosin II.[1][6][8]

Q2: What are the common applications of Reversine in research?

Reversine is utilized in two main research areas:

  • Cellular Reprogramming and Dedifferentiation: It can induce lineage-committed cells, such as myoblasts, to dedifferentiate into multipotent progenitors that can then be redifferentiated into other cell types like osteoblasts and adipocytes.[1][2][6]

  • Cancer Research: Due to its ability to inhibit key mitotic kinases, Reversine exhibits anti-cancer properties.[2][3] It can inhibit proliferation, induce cell cycle arrest, apoptosis, and mitotic catastrophe in various cancer cell lines.[2][10][13][14][15]

Q3: How should I prepare and store Reversine?

For optimal stability, Reversine powder should be stored at -20°C, protected from direct sunlight.[6] For experimental use, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Why is there so much variability in cellular response to Reversine?

The cellular response to Reversine is highly context-dependent and can vary significantly due to several factors:

  • Cell Type and Genetic Background: Different cell lines possess unique genetic makeups and expression levels of Reversine's targets (e.g., Aurora kinases, MPS1).[16] For instance, cancer cells with compromised cell cycle checkpoints may be more susceptible to Reversine-induced apoptosis compared to normal cells.[3]

  • Concentration: The concentration of Reversine used is critical. Lower concentrations (e.g., 20-50 nM) might be sufficient to induce reprogramming, while higher concentrations are required to induce significant polyploidy and cell death.[17]

  • Duration of Treatment: The length of exposure to Reversine can influence the outcome, with longer treatments often leading to more pronounced effects on cell viability and cell cycle.[10][13]

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can all impact the cellular response to any small molecule, including Reversine.

Troubleshooting Guide

Problem: I am not observing the expected dedifferentiation of my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The concentration required for dedifferentiation can be highly cell-type-specific. Perform a dose-response experiment with a range of lower concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line. Dedifferentiation is often observed at concentrations lower than those used for anti-cancer effects.[17]

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Cellular reprogramming is a process that takes time. Ensure that the treatment duration is adequate, which could range from several days to over a week depending on the protocol and cell type.

  • Possible Cause 3: Cell Line is Not Amenable.

    • Solution: Not all cell lines are capable of dedifferentiation in response to Reversine. The effect has been most prominently demonstrated in mesodermal lineages like myoblasts.[6] Confirm from literature if your cell type has been successfully reprogrammed using this method.

Problem: My cells are dying at a much higher rate than expected.

  • Possible Cause 1: Reversine Concentration is Too High.

    • Solution: Reversine's cytotoxic effects are dose-dependent.[10][13][14] Reduce the concentration significantly. Refer to the IC50 values in the table below for guidance, but remember that the optimal concentration must be determined empirically for your specific cell line and assay.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.1%.[14] Run a vehicle control (medium with the same amount of DMSO but without Reversine) to confirm that the solvent is not the cause of cell death.

  • Possible Cause 3: High Sensitivity of the Cell Line.

    • Solution: Some cell lines are inherently more sensitive to the inhibition of mitotic kinases.[13] If you are working with a highly proliferative or transformed cell line, you may need to use a lower concentration range than what is reported for other cell types.

Problem: I am seeing significant polyploidy and multinucleated cells. Is this expected?

  • Answer: Yes, this is a well-documented effect of Reversine.[1][13][14] By inhibiting Aurora kinases, Reversine disrupts cytokinesis (the final stage of cell division), leading to the formation of cells with multiple nuclei or a single, enlarged nucleus containing more than the normal amount of DNA (polyploidy).[4][13] This effect is often more pronounced at higher concentrations.[17]

Problem: My experimental results are not consistent across different experiments.

  • Possible Cause 1: Inconsistent Reversine Activity.

    • Solution: Ensure your Reversine stock solution is stored correctly (aliquoted, at -20°C, protected from light) to prevent degradation. Avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Variability in Cell Culture.

    • Solution: Standardize your cell culture practice. Use cells within a consistent range of passage numbers, seed them at the same density for each experiment, and ensure your media and supplements are from the same lot if possible. Cellular stress can alter the response to drugs.[16][18]

  • Possible Cause 3: Human Error.

    • Solution: When an experiment fails once, it's often best to simply repeat it carefully to rule out simple mistakes.[19] If the problem persists, use positive and negative controls to help diagnose the issue.[19]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Reversine can vary widely depending on the cell line and the duration of the assay.

Table 1: Inhibitory Concentration (IC50) of Reversine on Kinases

Target KinaseIC50 Value
Aurora A400 nM
Aurora B500 nM
Aurora C400 nM
Data sourced from MedChemExpress.[5][20]

Table 2: Anti-proliferative IC50 of Reversine in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC50 Value
786-ORenal Cell Carcinoma1.61 µM
ACHNRenal Cell Carcinoma0.74 µM
A549Non-Small Cell Lung Cancer4 µM
H1299Non-Small Cell Lung Cancer20 µM
H1435Non-Small Cell Lung Cancer0.9 µM
H23Non-Small Cell Lung Cancer9.7 µM
KKU-100Cholangiocarcinoma~1.2 µM
KKU-213ACholangiocarcinoma~0.62 µM
KKU-213BCholangiocarcinoma~0.75 µM
Data compiled from multiple sources.[10][13][14]

Visualizations: Pathways and Workflows

Reversine_Mechanism_of_Action cluster_targets Primary Kinase Targets cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes Reversine Reversine AuroraA Aurora A Reversine->AuroraA AuroraB Aurora B Reversine->AuroraB MPS1 MPS1 Reversine->MPS1 MEK1 MEK1 Reversine->MEK1 Dedifferentiation Dedifferentiation (at low conc.) Reversine->Dedifferentiation Mitosis Mitotic Progression AuroraA->Mitosis Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) MPS1->Spindle_Checkpoint ERK_Pathway MAPK/ERK Signaling MEK1->ERK_Pathway Prolif_Arrest Proliferation Arrest Mitosis->Prolif_Arrest Polyploidy Polyploidy & Mitotic Catastrophe Cytokinesis->Polyploidy Apoptosis Apoptosis Spindle_Checkpoint->Apoptosis ERK_Pathway->Prolif_Arrest

Caption: Reversine's multifaceted mechanism of action.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Seed cells in appropriate plates A2 Allow cells to attach (overnight) A1->A2 A3 Prepare fresh dilutions of Reversine & controls A2->A3 B1 Treat cells with Reversine (Dose-response) A3->B1 B2 Incubate for desired duration (24, 48, 72h) B1->B2 C1 Cell Viability Assay (e.g., MTT, CCK-8) B2->C1 C2 Cell Cycle Analysis (Flow Cytometry) B2->C2 C3 Protein Expression (Western Blot) B2->C3 C4 Morphology Assessment (Microscopy) B2->C4 D1 Calculate IC50 values C1->D1 D2 Quantify cell cycle phases C2->D2 D3 Analyze protein levels C3->D3 D4 Compare with controls C4->D4

Caption: General experimental workflow for assessing Reversine's effects.

Troubleshooting_Flowchart Start Unexpected Result Observed Q1 Is the vehicle control (e.g., DMSO) also showing the unexpected effect? Start->Q1 Check First Q2 Are cells showing low viability? Q1->Q2 No S1 Issue with solvent or cell culture medium. Prepare fresh reagents. Q1->S1 Yes Q3 Are cells showing no effect? Q2->Q3 No S2 Concentration may be too high. Perform a dose-response titration to a lower range. Q2->S2 Yes S3 1. Concentration too low. 2. Reversine degraded. 3. Cell line is resistant. Q3->S3 Yes S4 This is an expected outcome due to Aurora Kinase inhibition. Analyze polyploidy via flow cytometry. Q3->S4 No, I see multinucleation

Caption: A logical flowchart for troubleshooting Reversine experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of Reversine.[10][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500–5,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Reversine in culture medium. Remove the old medium from the wells and add 100 µL of the Reversine-containing medium or control medium (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to investigate Reversine's impact on cell cycle progression.[10][20]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate. After 24 hours, treat with various concentrations of Reversine or a vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution (PBS containing 10 µg/mL Propidium Iodide and 0.1 mg/mL RNase A).

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.

  • Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in cells with >4N DNA content is indicative of polyploidy.

Protocol 3: Western Blotting for Key Pathway Markers

This protocol allows for the analysis of protein expression changes induced by Reversine.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for Reversine studies include:

    • Phospho-Histone H3 (Ser10) (a marker for Aurora B activity)

    • Total Histone H3

    • p21, Cyclin B1 (markers for G2/M arrest)[10]

    • Cleaved Caspase-3, PARP (markers for apoptosis)[13][21]

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

References

Best practices for dissolving and storing Reversine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving and storing Reversine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Reversine?

The recommended solvent for dissolving Reversine is dimethyl sulfoxide (DMSO).[1][2][3] Reversine is soluble in DMSO, but insoluble in water and ethanol.[2] For optimal results, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of Reversine.[2]

Q2: What is the maximum concentration for a Reversine stock solution in DMSO?

Reversine can be dissolved in DMSO to prepare stock solutions at various concentrations, typically ranging from 5 mg/mL to 20 mg/mL.[2][3] Some suppliers indicate that achieving a 20 mg/mL (50.83 mM) concentration may require ultrasonication.[3][4]

Q3: How should I store the powdered (lyophilized) form of Reversine?

The powdered form of Reversine is stable for up to three years when stored at -20°C.[2][3]

Q4: What are the optimal storage conditions for Reversine stock solutions?

Reversine stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2][4] For long-term storage, -80°C is recommended, where the solution is stable for up to one year.[2][4] For shorter-term storage, -20°C is suitable, with stability for one to six months.[2][4] It is also crucial to protect the stock solution from direct sunlight.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Reversine The Reversine powder is not fully dissolving in DMSO.Use ultrasonication to aid dissolution, especially for higher concentrations.[3][4] Ensure you are using fresh, anhydrous DMSO as moisture can impede solubility.[2] Gently warming the solution to 37°C while vortexing may also help.[5]
Precipitate Forms in Stock Solution After Freezing The concentration of the stock solution is too high, or the solution was not properly dissolved initially.Before use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate is redissolved. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
Cloudy or Discolored Solution This may indicate contamination or degradation of the Reversine solution.Discard the solution and prepare a fresh stock. To prevent this, always use sterile techniques and high-quality solvents.
Inconsistent Experimental Results This could be due to inaccurate stock solution concentration or degradation of Reversine.Ensure accurate weighing and solvent volume when preparing the stock solution. Aliquot the stock solution to minimize freeze-thaw cycles which can degrade the compound.[2][4] Always use a fresh aliquot for each experiment.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 393.49 g/mol [1][3]
Solubility in DMSO 5 mg/mL (12.71 mM) to 20 mg/mL (50.83 mM)[2][3]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Powder Storage 3 years at -20°C[2][3]
Stock Solution Storage 1 year at -80°C in solvent; 1-6 months at -20°C in solvent[2][4]

Experimental Protocols

Protocol for Preparing a 10 mM Reversine Stock Solution in DMSO

Materials:

  • Reversine powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate Reversine: Allow the vial of Reversine powder to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation (Molecular Weight of Reversine = 393.49 g/mol ):

    • For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 1 L/1000 mL * 393.49 g/mol * 1000 mg/g = 3.93 mg of Reversine.

  • Dissolution:

    • Carefully weigh out the required amount of Reversine powder and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (1-6 months).

    • Protect the vials from light during storage and handling.

Visualizations

Reversine_Signaling_Pathway Simplified Signaling Pathway of Reversine Action Reversine Reversine Aurora_Kinases Aurora Kinases (A, B, C) Reversine->Aurora_Kinases inhibits Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 phosphorylates Phospho_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_H3 Cell_Cycle_Progression Mitotic Progression Phospho_H3->Cell_Cycle_Progression promotes

Caption: Simplified diagram of Reversine's inhibitory action on Aurora kinases.

Reversine_Workflow Experimental Workflow for Reversine Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh Reversine Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing and storing Reversine stock solutions.

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes in Cells Treated with Reversine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reversine-related cell culture applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected morphological changes observed in cells upon treatment with Reversine.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what are its primary mechanisms of action?

Reversine, a 2,6-disubstituted purine analog, is a small molecule known for its ability to induce dedifferentiation in lineage-committed cells and to exhibit anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of several kinases, most notably Aurora kinases A and B, which are crucial for mitotic regulation.[2][3][4] By inhibiting Aurora kinases, Reversine can lead to failures in cytokinesis, resulting in polyploidy.[2][3] Additionally, Reversine has been shown to inhibit other kinases involved in cell signaling pathways, such as MEK1 in the MEK/ERK pathway and to affect the PI3K/AKT pathway.[5][6][7]

Q2: What are the common morphological changes observed in cells treated with Reversine?

Researchers have reported several distinct morphological changes in various cell lines following Reversine treatment. These include:

  • Cell Enlargement and Flattening: Cells may appear larger and more spread out compared to control cells.

  • Multinucleation/Polyploidy: A common observation is the presence of cells with multiple nuclei or a single, enlarged nucleus, indicative of polyploidy.[8][9] This is a direct consequence of failed cytokinesis due to Aurora kinase inhibition.

  • Formation of Cytoplasmic Vacuoles: The appearance of vacuoles in the cytoplasm has been noted in some cell types, which can be an indicator of autophagy.[10]

  • Development of Long Cellular Branches: In some cell lines, treatment has been observed to induce the formation of long, branching cellular extensions.[6]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with Reversine.

Issue 1: After treating my cells with Reversine, I'm observing a significant increase in cell size and many cells appear to have multiple nuclei. Is this expected?

Answer: Yes, the observation of enlarged cells and multinucleation (polyploidy) is a well-documented and expected effect of Reversine treatment in many cell lines.[8][9][11]

Underlying Cause: This phenomenon is primarily due to Reversine's potent inhibition of Aurora B kinase.[4] Aurora B is a key regulator of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. By inhibiting Aurora B, Reversine causes a failure in cytokinesis, leading to the formation of tetraploid cells (containing double the normal DNA content) which may then undergo further rounds of DNA replication without cell division, resulting in polyploidy and the characteristic enlarged and/or multinucleated phenotype.[2][3]

Experimental Workflow to Confirm Polyploidy:

start Observe Morphological Changes (Enlarged/ Multinucleated Cells) protocol Perform Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) start->protocol Hypothesize Polyploidy analyze Analyze DNA Content Histogram protocol->analyze confirm Confirm Presence of >4N DNA Content (Polyploidy) analyze->confirm Observe Peaks at 4N, 8N, etc.

Figure 1: Workflow to confirm Reversine-induced polyploidy.

Troubleshooting & Experimental Validation:

  • Cell Cycle Analysis: To quantify the extent of polyploidy, you should perform cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry. This will allow you to visualize and quantify the populations of cells with 4N, 8N, and higher DNA content.

  • Dose-Response and Time-Course: The induction of polyploidy is often dose- and time-dependent.[8] Consider performing a dose-response experiment to find the optimal concentration of Reversine for your specific cell line and experimental goals. Similarly, a time-course experiment will help determine the kinetics of polyploidy induction.

Table 1: Reported Concentrations of Reversine Inducing Polyploidy in Various Cell Lines

Cell LineConcentration RangeDuration of TreatmentReference
Human Renal Carcinoma (786-O, ACHN)0.8–1.6 µM48 hours[8]
Human Non-Small Cell Lung Cancer (A549, H1299)Not specified, but observed with treatment72 hours[9]
Human Breast Cancer (MCF-7, MDA-MB-231)Not specified, but observed with treatmentNot specified[11]
Human Glioma (HOG, T98G)0.8 and 1.6 µM24 hours[12]

Issue 2: My cells treated with Reversine are showing a high degree of vacuolization and appear to be dying. How can I determine the cause and is this related to the intended effects of Reversine?

Answer: The appearance of cytoplasmic vacuoles can be indicative of autophagy, a cellular process that can be induced by Reversine.[10] However, excessive vacuolization coupled with cell death could also suggest cytotoxicity due to high concentrations of Reversine or off-target effects.

Underlying Cause: Reversine can induce autophagy, which is a cellular recycling process.[13] The formation of autophagic vacuoles is a characteristic feature of this process. In some cancer cell lines, Reversine-induced autophagy is a mechanism of cell death.[10] Additionally, at higher concentrations or in sensitive cell lines, Reversine can induce apoptosis (programmed cell death).[8][11][14]

Signaling Pathways Involved in Reversine-Induced Cell Fate:

Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB Inhibits MEK1 MEK1 Reversine->MEK1 Inhibits PI3K PI3K Reversine->PI3K Activates Cytokinesis Cytokinesis Failure (Polyploidy) AuroraB->Cytokinesis Regulates ERK ERK1/2 MEK1->ERK AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Autophagy Autophagy AKT->Autophagy Regulates CellCycle G2/M Arrest ERK->CellCycle Regulates

Figure 2: Simplified signaling pathways affected by Reversine.

Troubleshooting & Experimental Validation:

  • Assess Cell Viability: To quantify cell death, perform a cell viability assay such as the MTT or MTS assay. This will help you determine the cytotoxic concentration (IC50) of Reversine for your specific cell line.

  • Apoptosis vs. Autophagy: To distinguish between apoptosis and autophagy, you can use specific assays:

    • Apoptosis: Use Annexin V/PI staining followed by flow cytometry to detect early and late apoptotic cells. Western blotting for cleaved caspase-3 and PARP can also confirm apoptosis.[8][14]

    • Autophagy: Monitor the expression of autophagy markers like LC3-II and p62 by Western blotting.[10] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

  • Concentration Optimization: If significant cell death is not the intended outcome, consider reducing the concentration of Reversine. A dose-response curve for viability will be critical in identifying a concentration that induces the desired morphological changes without excessive toxicity.

Table 2: IC50 Values of Reversine in Various Cancer Cell Lines (72h treatment)

Cell LineIC50 (µM)Reference
A549 (Non-Small Cell Lung Cancer)4[9]
H1299 (Non-Small Cell Lung Cancer)20[9]
H1435 (Non-Small Cell Lung Cancer)0.9[9]
H23 (Non-Small Cell Lung Cancer)9.7[9]

Issue 3: I am not observing the expected dedifferentiation in my cells, but instead, I see changes in the cytoskeleton and cell shape. How can I investigate this?

Answer: While Reversine is known for its dedifferentiation capabilities, its effects on the cytoskeleton are directly linked to its mechanism of action and can manifest as changes in cell shape and internal organization.

Underlying Cause: Reversine is a dual inhibitor of nonmuscle myosin II (NMMII) heavy chain.[5] NMMII is a crucial component of the actin cytoskeleton and plays a major role in processes like cytokinesis, cell migration, and maintenance of cell shape. Inhibition of NMMII can lead to cytoskeletal reorganization.

Troubleshooting & Experimental Validation:

  • Immunofluorescence Staining: To visualize the actin cytoskeleton, perform immunofluorescence staining using fluorescently labeled phalloidin, which specifically binds to F-actin. This will allow you to observe any changes in stress fiber formation, cell spreading, and overall cytoskeletal architecture.

  • Western Blot Analysis: Analyze the expression levels of key cytoskeletal proteins and their regulatory proteins to see if Reversine treatment alters their expression or phosphorylation status.

  • Control Compounds: To confirm that the observed cytoskeletal changes are due to NMMII inhibition, you can compare the effects of Reversine to other known NMMII inhibitors like blebbistatin.

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plate

    • Reversine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat cells with a serial dilution of Reversine and a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the DNA content of cells to determine their distribution in different phases of the cell cycle and to identify polyploid populations.

  • Materials:

    • Cells of interest

    • Reversine stock solution

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with Reversine for the desired time.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000-20,000 events.

3. Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the F-actin cytoskeleton.

  • Materials:

    • Cells grown on glass coverslips

    • Reversine stock solution

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • 0.1% Triton X-100 in PBS for permeabilization

    • 1% Bovine Serum Albumin (BSA) in PBS for blocking

    • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

    • DAPI or Hoechst for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to attach.

    • Treat the cells with Reversine for the desired duration.

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.

    • Incubate with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

    • Wash the cells a final three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the stained cells using a fluorescence microscope.

References

Validation & Comparative

A Comparative Analysis of Reversine and Other Small Molecule Dedifferentiation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a small molecule for inducing cell dedifferentiation is critical. This guide provides an objective comparison of Reversine's efficacy against other prominent small molecule agents, supported by experimental data and detailed protocols to aid in informed decision-making for research and therapeutic development.

Reversine, a purine derivative, has emerged as a significant tool in cellular reprogramming, capable of inducing dedifferentiation of various somatic cell types into multipotent progenitor cells. Its primary mechanisms of action involve the inhibition of Aurora kinases and A3 adenosine receptors, leading to epigenetic modifications such as increased histone acetylation and decreased histone methylation, which ultimately drive the expression of pluripotency-associated genes like Oct4.[1] However, the landscape of small molecule-induced dedifferentiation is populated by several other potent agents, each with distinct molecular targets and signaling pathways. This comparison guide will delve into the efficacy of Reversine relative to other widely used small molecules: CHIR99021, A83-01, SB431542, and Thiazovivin.

Mechanisms of Action: A Divergent Approach to Dedifferentiation

While Reversine acts on Aurora kinases and adenosine receptors, the other small molecules in this comparison target different key signaling pathways crucial for maintaining cell fate.

  • CHIR99021 is a highly specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β activates the Wnt/β-catenin signaling pathway, a critical pathway in maintaining pluripotency and promoting reprogramming.[2][3]

  • A83-01 and SB431542 are potent inhibitors of the Transforming Growth Factor-β (TGF-β) super-family type I receptors, specifically ALK4, ALK5, and ALK7. By blocking the TGF-β/Activin/Nodal signaling pathway, these molecules can suppress differentiation and facilitate the acquisition of a pluripotent state.[2][4]

  • Thiazovivin is an inhibitor of Rho-associated kinase (ROCK). ROCK inhibition enhances cell survival, particularly during single-cell dissociation, a critical step in many reprogramming protocols. It also promotes the maintenance of pluripotency.[5][6]

Quantitative Comparison of Dedifferentiation Efficacy

Direct comparative studies quantifying the head-to-head efficacy of Reversine against CHIR99021, A83-01, SB431542, and Thiazovivin in inducing a dedifferentiated state from the same starting cell population are not extensively documented in publicly available literature. However, the prevalent use of CHIR99021, A83-01, and SB431542 in various highly efficient reprogramming cocktails suggests their significant potency, often surpassing what is reported for single-agent use of Reversine. Thiazovivin's primary role is often cited as a potentiator of reprogramming and cell survival rather than a direct inducer of dedifferentiation on its own.

Small MoleculePrimary Target(s)Typical Concentration RangeReported Efficacy (Qualitative)Reference
Reversine Aurora Kinases, A3 Adenosine Receptor0.1 - 5 µMInduces dedifferentiation of various cell types to multipotent progenitors.[1]
CHIR99021 GSK-3β3 - 10 µMA core component of many high-efficiency reprogramming cocktails.[3]
A83-01 TGF-β Type I Receptors (ALK4/5/7)0.5 - 1 µMPotent inhibitor of differentiation, often used in combination for reprogramming.[4][7]
SB431542 TGF-β Type I Receptors (ALK4/5/7)1 - 10 µMWidely used to block differentiation and enhance reprogramming efficiency.
Thiazovivin Rho-associated kinase (ROCK)0.5 - 2 µMPrimarily enhances cell survival and reprogramming efficiency.[5][8]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and their integration into experimental procedures, the following diagrams are provided.

Reversine_Signaling_Pathway Reversine Reversine AuroraKinase Aurora Kinases Reversine->AuroraKinase inhibits A3AR A3 Adenosine Receptor Reversine->A3AR inhibits Histone_Mod Histone Acetylation ↑ Histone Methylation ↓ AuroraKinase->Histone_Mod A3AR->Histone_Mod Oct4 Oct4 Expression ↑ Histone_Mod->Oct4 Dedifferentiation Dedifferentiation Oct4->Dedifferentiation

Reversine's signaling pathway for dedifferentiation.

Other_Small_Molecules_Signaling_Pathways cluster_chir CHIR99021 cluster_tgfb A83-01 / SB431542 cluster_rock Thiazovivin CHIR CHIR99021 GSK3B GSK-3β CHIR->GSK3B inhibits Wnt Wnt/β-catenin Pathway Activation GSK3B->Wnt Pluripotency Enhanced Reprogramming Wnt->Pluripotency TGFBi A83-01 / SB431542 TGFBR TGF-β Receptor TGFBi->TGFBR inhibits Differentiation_Block Block of Differentiation TGFBR->Differentiation_Block Differentiation_Block->Pluripotency Thiazo Thiazovivin ROCK ROCK Thiazo->ROCK inhibits Cell_Survival Cell Survival ↑ Apoptosis ↓ ROCK->Cell_Survival Cell_Survival->Pluripotency

Signaling pathways of other small molecule agents.

Experimental_Workflow_Comparison cluster_reversine Reversine Treatment cluster_cocktail Small Molecule Cocktail Treatment start Somatic Cell Culture rev_treat Incubate with Reversine (0.1-5 µM) for 4-7 days start->rev_treat cocktail_treat Incubate with Cocktail (e.g., CHIR, A83-01, etc.) for 7-14 days start->cocktail_treat rev_wash Washout and Culture in Progenitor Medium rev_treat->rev_wash analysis Analysis of Dedifferentiation (Morphology, Marker Expression) rev_wash->analysis cocktail_wash Washout and Culture in iPSC Medium cocktail_treat->cocktail_wash cocktail_wash->analysis

A generalized experimental workflow for dedifferentiation.

Experimental Protocols

Below are generalized experimental protocols for inducing dedifferentiation using Reversine and a common small molecule cocktail. Specific concentrations and durations may need optimization depending on the cell type.

Reversine-Induced Dedifferentiation Protocol
  • Cell Seeding: Plate somatic cells (e.g., fibroblasts) at a density of 5 x 104 cells/cm2 in their standard growth medium.

  • Reversine Treatment: After 24 hours, replace the medium with fresh growth medium supplemented with Reversine at a final concentration of 0.5-5 µM.

  • Incubation: Culture the cells in the presence of Reversine for 4-7 days, replacing the medium every 2 days.

  • Washout and Progenitor Culture: After the treatment period, remove the Reversine-containing medium, wash the cells with PBS, and switch to a progenitor cell expansion medium.

  • Analysis: Assess dedifferentiation by monitoring morphological changes and analyzing the expression of pluripotency and lineage-specific markers via immunocytochemistry, qPCR, or flow cytometry.

Small Molecule Cocktail-Induced Reprogramming Protocol (Example)

This protocol is a general representation and specific combinations and timings can vary.

  • Cell Seeding: Plate somatic cells as described for the Reversine protocol.

  • Cocktail Treatment: 24 hours after seeding, replace the medium with a reprogramming medium containing a cocktail of small molecules. A common combination includes:

    • CHIR99021 (3 µM)

    • A83-01 (0.5 µM) or SB431542 (1 µM)

    • Thiazovivin (0.5 µM) - often included for the first 2-4 days to improve survival.

    • Other small molecules like Valproic Acid or Tranylcypromine may also be included.

  • Incubation: Culture the cells in the reprogramming cocktail for 7-14 days, with medium changes every 2 days.

  • Transition to iPSC Culture: Following the initial reprogramming phase, gradually transition the cells to a standard induced pluripotent stem cell (iPSC) maintenance medium.

  • Colony Picking and Expansion: Identify and manually pick emergent iPSC-like colonies for expansion and characterization.

  • Analysis: Characterize the resulting iPSC colonies for pluripotency marker expression (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60), and assess their differentiation potential into the three germ layers.

Conclusion

Reversine is a valuable tool for inducing dedifferentiation, offering a relatively simple, single-agent approach. Its mechanism of action through Aurora kinase and adenosine receptor inhibition provides a distinct pathway for cellular reprogramming. However, for achieving high-efficiency reprogramming to a fully pluripotent state, cocktails of small molecules, such as those including CHIR99021, A83-01, and SB431542, are often favored in the research community. These cocktails target multiple key signaling pathways simultaneously, leading to a more robust and efficient reprogramming process. The choice between Reversine and other small molecule agents will ultimately depend on the specific research goals, the starting cell type, and the desired end-point of the dedifferentiation or reprogramming process. This guide provides the foundational information to assist researchers in making that strategic decision.

References

A Comparative Analysis of Reversine and Other Pan-Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis.[1][2] They are involved in critical mitotic events such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Due to their frequent overexpression in various human tumors and its correlation with poor prognosis, Aurora kinases have emerged as validated targets for anticancer drug development.[2][4] Pan-Aurora kinase inhibitors, which target multiple members of the Aurora family, represent a significant therapeutic strategy.

This guide provides a comparative analysis of Reversine, a well-known 2,6-disubstituted purine, and other prominent pan-Aurora kinase inhibitors. Reversine is distinguished not only by its anticancer properties but also by its unique ability to induce cellular dedifferentiation.[5][6][7] This analysis focuses on target specificity, inhibitory concentrations, and cellular effects, supported by relevant experimental data and protocols for researchers in oncology and cell biology.

Comparative Data of Pan-Aurora Kinase Inhibitors

The efficacy and specificity of pan-Aurora kinase inhibitors can be quantitatively compared using their half-maximal inhibitory concentrations (IC50). The following table summarizes these values for Reversine and other notable inhibitors that have been evaluated in preclinical or clinical settings.

InhibitorAurora A (IC50)Aurora B (IC50)Aurora C (IC50)Other Notable TargetsPredominant Cellular Phenotype
Reversine ~150-400 nM[8][9]~500 nM[9]~400 nM[9]Mps1, MEK1, Nonmuscle Myosin II[5][10][11]Cytokinesis failure, polyploidy, apoptosis[9][12]
AMG-900 5 nM[13][14]4 nM[13][14]1 nM[13][14]Highly selective for Aurora kinasesConsistent with Aurora B inhibition (polyploidy)[13]
Danusertib (PHA-739358) 13 nM[13][14]79 nM[13][14]61 nM[13][14]ABL, RET, TRK-A, FGFR1[13][14]Consistent with Aurora B inhibition[14]
AT9283 <10 nM[15]<10 nM[15]Not specifiedJAK, ABL[15]Mitotic arrest, polyploidy, apoptosis[15]

Mechanism of Action and Signaling Pathways

Aurora kinases orchestrate cell division. Aurora A is crucial for centrosome separation and bipolar spindle assembly, while Aurora B, as a component of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis.[1][3][9] Pan-inhibitors like Reversine act as ATP-competitive inhibitors, blocking the kinase activity of these enzymes and leading to mitotic errors.[5][9][12] This disruption triggers mitotic catastrophe, polyploidy, and ultimately apoptosis in cancer cells, which often have compromised cell cycle checkpoints.[9][16]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis AurA Aurora A AurA->Centrosome_Maturation Regulates AurA->Spindle_Assembly Regulates AurB Aurora B AurB->Chromosome_Alignment Regulates AurB->Cytokinesis Regulates Inhibitors Pan-Aurora Kinase Inhibitors (e.g., Reversine) Inhibitors->AurA Inhibitors->AurB

Caption: Simplified overview of Aurora A and B kinase roles in mitosis and the inhibitory action of pan-Aurora kinase inhibitors.

Experimental Protocols

Objective comparison of kinase inhibitors requires standardized experimental procedures. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Objective: To determine the IC50 value of the inhibitor against purified Aurora A, B, and C kinases.

  • Materials: Recombinant human Aurora kinases, appropriate kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein or a specific peptide), and the inhibitor compound.

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., Reversine) in DMSO and then dilute into the kinase reaction buffer.

    • In a microplate, add the recombinant kinase and the inhibitor solution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP (often at its Km concentration) and the substrate.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction and quantify substrate phosphorylation. This can be done using various methods, such as radioactive P32-ATP and autoradiography, or non-radioactive methods like ADP-Glo™ or FRET-based assays.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]

Cell Proliferation Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.

  • Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[8]

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the inhibitor or a DMSO vehicle control.

    • Incubate the cells for a defined period, typically 48-72 hours.[8][18]

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and plot it against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploidy, a hallmark of Aurora B inhibition.

  • Objective: To analyze the cell cycle effects of the inhibitor, specifically G2/M arrest and the induction of polyploidy.

  • Procedure:

    • Treat cells with the inhibitor at a relevant concentration (e.g., 1-2x GI50) for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of individual cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells with 2N (G1), 2N-4N (S), and 4N (G2/M) DNA content. Cells with >4N DNA content are considered polyploid.[18][19]

Western Blotting for Target Engagement

This technique confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

  • Objective: To verify the inhibition of Aurora kinase activity in treated cells.

  • Procedure:

    • Treat cells with the inhibitor for a short period (e.g., 1-24 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated target, such as phospho-Aurora A (Thr288) or phospho-Histone H3 (Ser10), a direct substrate of Aurora B.[12][18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for the total protein (e.g., total Aurora A or total Histone H3) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Experimental_Workflow cluster_step3 Mechanism of Action start Inhibitor Compound step1 Step 1: In Vitro Kinase Assay (Determine IC50 vs. purified kinases) start->step1 step2 Step 2: Cellular Proliferation Assay (Determine GI50 in cancer cell lines) step1->step2 step3 Step 3: Cellular Mechanism Assays step2->step3 step4 Step 4: In Vivo Efficacy (Tumor Xenograft Models) step3->step4 cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement Target Engagement (Western Blot for p-H3) end Candidate for Further Development step4->end

Caption: Standard experimental workflow for the preclinical characterization of a pan-Aurora kinase inhibitor.

Conclusion

Reversine is an effective ATP-competitive pan-Aurora kinase inhibitor that induces cell death in cancer cell lines through mitotic catastrophe.[9][12] However, its comparative profile reveals two key distinguishing features. First, its potency against Aurora kinases is modest (in the mid-nanomolar range) compared to newer, highly potent compounds like AMG-900, which exhibit low-nanomolar IC50 values.[13][14] Second, Reversine's activity against other kinases, such as Mps1 and MEK1, defines it as a multi-kinase inhibitor.[5][10][11] This promiscuity can be advantageous for certain research applications but contrasts with the high selectivity of inhibitors like AMG-900.

Furthermore, Reversine's unique ability to induce cellular dedifferentiation sets it apart from all other inhibitors in this class, opening avenues for its use in regenerative medicine and stem cell research.[6][10] For researchers focused specifically on the role of Aurora kinases in cancer, more selective and potent inhibitors may be preferable. However, for studies exploring broader anti-mitotic effects or the interplay between cell cycle regulation and cell fate, Reversine remains a valuable and distinctive chemical tool.

References

Validating the Dedifferentiation Potential of Reversine-Treated Cells: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the dedifferentiation potential of cells treated with Reversine. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation methods.

Introduction to Reversine-Induced Dedifferentiation

Reversine, a 2,6-disubstituted purine derivative, has emerged as a potent small molecule capable of inducing cellular dedifferentiation. This process involves the reversion of specialized, lineage-committed cells to a more primitive, multipotent state. The primary mechanism of Reversine's action involves the inhibition of key kinases, notably Aurora Kinase B and Mitogen-activated protein kinase kinase 1 (MEK1). This inhibition leads to downstream effects on chromatin structure, including changes in histone H3 phosphorylation, ultimately reprogramming the cell's fate. The ability to generate progenitor-like cells from readily available somatic cells holds immense promise for regenerative medicine and drug discovery. However, rigorous validation of this dedifferentiation and the subsequent pluripotency of the treated cells is paramount. This guide details the essential functional assays for this purpose and provides a comparative framework for their application.

Comparative Analysis of Functional Assays

The validation of dedifferentiation hinges on demonstrating that the treated cells have acquired pluripotency—the ability to differentiate into cell types of the three primary germ layers: ectoderm, mesoderm, and endoderm. A variety of functional assays are employed to assess this potential.

Functional AssayPrincipleTypical ReadoutThroughputTime to ResultKey Considerations
Alkaline Phosphatase (AP) Staining Detects the activity of alkaline phosphatase, an enzyme highly expressed in pluripotent stem cells.Colorimetric change (purple/blue) in positive colonies.High1-2 hoursA rapid and simple initial screen, but not definitive for pluripotency as some somatic cells can also express AP.
Embryoid Body (EB) Formation Assesses the spontaneous differentiation of cells into three-dimensional aggregates that mimic early embryonic development.Formation of cystic structures; subsequent analysis of germ layer markers via immunocytochemistry or RT-qPCR.Medium1-3 weeksProvides evidence of differentiation into all three germ layers but can be variable and lacks directed differentiation.
Teratoma Formation Assay In vivo injection of cells into immunodeficient mice to assess their ability to form tumors (teratomas) containing tissues from all three germ layers.Histological analysis of tumor sections to identify derivatives of ectoderm, mesoderm, and endoderm.Low8-12 weeksConsidered the "gold standard" for confirming pluripotency due to its in vivo nature, but it is time-consuming, expensive, and requires animal models.
Directed Differentiation Inducing differentiation into specific cell lineages (e.g., osteoblasts, adipocytes, neurons) using defined culture conditions and growth factors.Lineage-specific staining (e.g., Alizarin Red S for osteoblasts, Oil Red O for adipocytes), and expression of lineage-specific markers.Medium to High2-4 weeksProvides functional evidence of differentiation potential into specific, desired cell types.
Flow Cytometry for Pluripotency Markers Quantifies the percentage of cells expressing key pluripotency-associated surface and intracellular markers (e.g., SSEA-4, TRA-1-60, OCT4, SOX2).Percentage of positive cells for each marker.High1 dayOffers a quantitative and high-throughput method to assess the homogeneity of the dedifferentiated cell population.

Quantitative Data on Reversine-Treated Cells

The following tables summarize quantitative data from studies investigating the effects of Reversine treatment on cellular dedifferentiation and subsequent differentiation potential.

Table 1: Expression of Pluripotency and Mesenchymal Markers in Reversine-Treated Fibroblasts

MarkerMethodResult (Reversine-Treated vs. Control)Reference
Oct4 Flow CytometrySignificant increase in the percentage of Oct4-positive cells.[1][2]
acH3K9 Flow Cytometry76.34% ± 3.84 increase in histone H3 lysine 9 acetylation.[1][1]
meH3K9 Flow Cytometry43.23% ± 5.34 decrease in histone H3 lysine 9 methylation.[1][1]
CD29 Flow Cytometry & qRT-PCRIncreased expression.[1][2][1][2]
CD44 Flow Cytometry & qRT-PCRIncreased expression.[1][2][1][2]
CD73 Flow Cytometry & qRT-PCRIncreased expression.[1][1]

Table 2: Functional Differentiation of Reversine-Treated Cells

Differentiation LineageFunctional AssayQuantification MethodResultReference
Osteogenesis Alizarin Red S StainingSpectrophotometric quantification of extracted stain.Increased mineral deposition in Reversine-pretreated cells compared to untreated controls.[3][3]
Adipogenesis Oil Red O StainingSpectrophotometric quantification of extracted stain.Accumulation of cytosolic lipid droplets in Reversine-pretreated cells.[3][3]
Chondrogenesis Alcian Blue StainingGene expression analysis.Marked increase in the induction of aggrecan, and collagen types II, IX, and XI.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Reversine Treatment for Dedifferentiation of Fibroblasts
  • Cell Seeding: Plate primary fibroblasts at a density of 1 x 10^4 cells/cm^2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Reversine Treatment: After 24 hours, replace the medium with fresh medium containing Reversine at a final concentration of 0.5-5 µM. A concentration of 5 µM has been shown to be effective for inducing dedifferentiation in bovine fibroblasts.[1]

  • Incubation: Culture the cells in the presence of Reversine for 4-6 days, changing the medium every 2 days.

  • Harvesting: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them for subsequent functional assays.

Osteogenic Differentiation and Alizarin Red S Staining
  • Induction of Differentiation: Plate Reversine-pretreated cells at a density of 2 x 10^4 cells/cm^2 in osteogenic induction medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).

  • Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Washing: Wash the cells with distilled water to remove excess stain.

  • Quantification: For quantitative analysis, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

Adipogenic Differentiation and Oil Red O Staining
  • Induction of Differentiation: Plate Reversine-pretreated cells at a density of 2 x 10^4 cells/cm^2 in adipogenic induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin).

  • Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash with water and then with 60% isopropanol. Allow to dry completely and then stain with a working solution of Oil Red O for 10-15 minutes.

  • Washing: Wash with 60% isopropanol followed by distilled water.

  • Quantification: To quantify lipid accumulation, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.[1][4]

Signaling Pathways and Experimental Workflow

Reversine's Mechanism of Action

Reversine induces dedifferentiation primarily through the inhibition of Aurora Kinase B and MEK1. This dual inhibition leads to a cascade of events culminating in chromatin remodeling and the re-expression of pluripotency-associated genes.

Reversine_Mechanism Reversine Reversine AuroraB Aurora Kinase B Reversine->AuroraB Inhibits MEK1 MEK1 Reversine->MEK1 Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates PluripotencyGenes Pluripotency Gene Expression (e.g., Oct4) MEK1->PluripotencyGenes Regulates Chromatin Chromatin Remodeling HistoneH3->Chromatin Chromatin->PluripotencyGenes Dedifferentiation Cellular Dedifferentiation PluripotencyGenes->Dedifferentiation

Caption: Reversine's inhibitory action on Aurora B and MEK1 kinases.

Experimental Workflow for Validation

A typical workflow for treating cells with Reversine and subsequently validating their dedifferentiation potential involves a series of sequential steps.

Experimental_Workflow Start Start: Somatic Cells (e.g., Fibroblasts) Treatment Reversine Treatment (0.5-5 µM, 4-6 days) Start->Treatment Initial_Screen Initial Screening: Alkaline Phosphatase Staining Treatment->Initial_Screen Pluripotency_Analysis Pluripotency Analysis: Flow Cytometry (Oct4, SSEA-4) Initial_Screen->Pluripotency_Analysis Functional_Assays Functional Assays Pluripotency_Analysis->Functional_Assays EB_Formation Embryoid Body Formation Functional_Assays->EB_Formation Directed_Diff Directed Differentiation Functional_Assays->Directed_Diff End End: Validated Multipotent Progenitor Cells EB_Formation->End Osteo Osteogenesis (Alizarin Red S) Directed_Diff->Osteo Adipo Adipogenesis (Oil Red O) Directed_Diff->Adipo Neuro Neurogenesis (βIII-tubulin, MAP2) Directed_Diff->Neuro Osteo->End Adipo->End Neuro->End

Caption: A stepwise workflow for Reversine-induced dedifferentiation and validation.

Conclusion

Reversine offers a promising, chemically-defined method for generating multipotent progenitor cells from differentiated somatic cells. However, the success of this approach is critically dependent on the rigorous functional validation of the resulting cells. This guide provides a framework for selecting and performing the appropriate assays to confirm the dedifferentiation potential of Reversine-treated cells. By employing a combination of initial screens, quantitative pluripotency marker analysis, and robust functional differentiation assays, researchers can confidently assess the outcomes of their cellular reprogramming experiments. The provided protocols and workflows serve as a valuable resource for standardizing these validation procedures, thereby enhancing the reproducibility and reliability of findings in this exciting field of regenerative medicine.

References

Cross-Validation of Reversine's Anticancer Effects in Diverse Tumor Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Reversine, a synthetic purine analog, across a variety of human tumor cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its efficacy and mechanisms of action, aiding in the evaluation of its potential as a therapeutic agent.

Comparative Analysis of Cytotoxicity

Reversine has demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency, have been determined in numerous studies. The following table summarizes the IC50 values of Reversine in various cancer cell lines after 72 hours of treatment, unless otherwise specified.

Cell LineCancer TypeIC50 (µM)Reference
Lung Cancer
A549Non-Small Cell Lung Cancer4[1]
H1299Non-Small Cell Lung Cancer20[1]
H1435Non-Small Cell Lung Cancer0.9[1]
H23Non-Small Cell Lung Cancer9.7[1]
Breast Cancer
MCF-7Breast AdenocarcinomaDose-dependent reduction in viability[2]
MDA-MB-231Breast AdenocarcinomaDose-dependent reduction in viability[2]
Colorectal Cancer
SW480Colorectal AdenocarcinomaSignificant inhibition at 5-20 µM[3]
HCT-116Colorectal CarcinomaSignificant inhibition at 5-20 µM[3]
Glioma
HOGGlioma<0.4 (72h)[4]
T98GGlioblastoma0.4 (72h)[4]
U251MGGlioblastoma6.9 (72h)[4]
Leukemia
JurkatT-cell Acute Lymphoblastic LeukemiaDose-dependent reduction in viability
NamalwaB-cell Lymphoma (Burkitt's)Dose-dependent reduction in viability
Cholangiocarcinoma
KKU-100CholangiocarcinomaDose-dependent reduction in viability[1]
KKU-213ACholangiocarcinomaDose-dependent reduction in viability[1]
KKU-213BCholangiocarcinomaDose-dependent reduction in viability[1]
Gastric Cancer
AGSGastric AdenocarcinomaSignificant inhibition from 10 µM[5]
NCI-N87Gastric CarcinomaSignificant inhibition from 10 µM[5]

Induction of Apoptosis

A primary mechanism of Reversine's anticancer activity is the induction of programmed cell death, or apoptosis. The table below presents a comparative summary of Reversine's apoptotic effects on various cancer cell lines.

Cell LineCancer TypeReversine Concentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (Early + Late)Reference
Oral Squamous Cell Carcinoma
OC2Oral Squamous Cell Carcinoma548~35%[6]
OCSLOral Squamous Cell Carcinoma1048~40%[6]
Colorectal Cancer
SW480Colorectal Adenocarcinoma1048Increased subG1 population[3]
HCT-116Colorectal Carcinoma1048Increased subG1 population[3]
Gastric Cancer
AGSGastric Adenocarcinoma2024Significant increase in TUNEL-positive cells[5]
NCI-N87Gastric Carcinoma2024Significant increase in TUNEL-positive cells[5]

Cell Cycle Arrest

Reversine is a potent inhibitor of cell cycle progression, primarily inducing arrest at the G2/M phase in many cancer cell lines. This disruption of the cell cycle is a key contributor to its antiproliferative effects.

Cell LineCancer TypeReversine Concentration (µM)Incubation Time (h)Effect on Cell CycleReference
Cholangiocarcinoma
KKU-213ACholangiocarcinoma124G2/M arrest (~40% of cells)[7]
KKU-213BCholangiocarcinoma124G2/M arrest (~35% of cells)[7]
Colorectal Cancer
SW480Colorectal Adenocarcinoma1048G2/M arrest[3]
HCT-116Colorectal Carcinoma1048G2/M arrest[3]
Breast Cancer
MCF-7Breast AdenocarcinomaNot specifiedNot specifiedG2/M accumulation[2]
MDA-MB-231Breast AdenocarcinomaNot specifiedNot specifiedG2/M accumulation[2]
Glioma
U251MGGlioblastomaDose-dependentNot specifiedG2/M arrest and polyploidy[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells were treated with various concentrations of Reversine (typically ranging from 0.1 to 50 µM) or a vehicle control (DMSO) for specified time periods (24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with Reversine at the indicated concentrations and for the specified durations.

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[8]

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were categorized as being in late apoptosis or necrosis.[8]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Fixation: Following treatment with Reversine, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI-stained DNA.[9]

Signaling Pathways and Mechanisms of Action

Reversine exerts its anticancer effects by targeting key regulators of cell division and survival. Its primary mechanisms involve the inhibition of Aurora Kinases and Monopolar Spindle 1 (MPS1), leading to mitotic catastrophe, and the modulation of pro-survival and pro-apoptotic signaling pathways.

Reversine_Signaling_Pathways cluster_effects Cellular Effects Reversine Reversine Aurora_Kinases Aurora Kinases (A, B, C) Reversine->Aurora_Kinases inhibits MPS1 MPS1 Reversine->MPS1 inhibits PI3K PI3K Reversine->PI3K inhibits Fas_DR5 Fas/DR5 Reversine->Fas_DR5 upregulates Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression G2M_Arrest G2/M Arrest MPS1->Cell_Cycle_Progression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Caspase8 Caspase-8 Fas_DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by Reversine leading to anticancer effects.

Reversine's inhibition of Aurora kinases and MPS1 disrupts mitotic spindle formation and the spindle assembly checkpoint, leading to G2/M cell cycle arrest and often polyploidy, a state with multiple sets of chromosomes.[10][11] Concurrently, Reversine has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] Furthermore, in some cancer types like colorectal cancer, Reversine upregulates the expression of death receptors Fas and DR5, activating the extrinsic apoptosis pathway through caspase-8 and caspase-3.[3]

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Reversine (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: General experimental workflow for assessing Reversine's anticancer effects.

Conclusion

The compiled data strongly indicate that Reversine exhibits significant anticancer activity across a diverse range of tumor cell lines. Its multifaceted mechanism of action, involving the induction of G2/M arrest, apoptosis, and the inhibition of key survival pathways, underscores its potential as a promising candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in designing future studies and in the broader effort of developing novel cancer therapeutics.

References

Reversine's Impact on Somatic Cells: A Head-to-Head Comparison of Cellular Reprogramming and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental evidence demonstrating the effects of the small molecule Reversine on various somatic cell types. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Reversine's ability to induce dedifferentiation, enhance cellular plasticity, and direct cell fate.

Reversine, a 2,6-disubstituted purine analog, has emerged as a powerful tool in cellular reprogramming, demonstrating the remarkable ability to induce lineage-committed somatic cells to dedifferentiate into more primitive, multipotent states.[1][2][3] This opens up exciting possibilities for regenerative medicine and drug discovery by providing a potential avenue to generate patient-specific cells for therapeutic applications. This guide provides a head-to-head comparison of Reversine's effects on different somatic cell types, supported by experimental data and detailed methodologies.

Comparative Analysis of Reversine's Effects

The following tables summarize the quantitative effects of Reversine on various somatic cell types, highlighting its impact on dedifferentiation, transdifferentiation, and associated molecular markers.

Table 1: Dedifferentiation and Transdifferentiation Potential Induced by Reversine

Somatic Cell TypeReversine ConcentrationTreatment DurationOutcomeDifferentiation EfficiencyKey References
Murine C2C12 Myoblasts 20 nM48 hoursIncreased plasticity, enabling differentiation into osteoblasts and adipocytes.[1]Osteogenesis: 20-50%, Adipogenesis: 15-42%[1][4][1][4]
Bovine Fibroblasts (long-term cryopreserved) 5 µM4 daysIncreased plasticity, enabling differentiation into osteoblasts, adipocytes, neurocytes, hepatocytes, and smooth muscle cells.[2]Not specified[2]
Human & Murine Dermal Fibroblasts Not SpecifiedNot SpecifiedReprogrammed into myogenic-competent cells, capable of differentiating into skeletal muscle.[1][2]Not specified[1][2]
Human Osteoarthritic Articular Chondrocytes (OA HAC) 5 µM6 daysRecovered polygonal morphology, reduced proliferation, but did not fully regain chondrogenic potential.[5][6]Not applicable[5][6]
Annulus Fibrosus Cells 300 nM - 5 µM96 hoursInduced plasticity and promoted differentiation into chondrocytes, osteoblasts, and adipocytes.[7][8]Enhanced expression of lineage-specific markers.[7][8][7][8]
3T3-L1 Preadipocytes Not SpecifiedNot SpecifiedTransformed into mesenchymal stem cell-like cells, allowing differentiation into osteoblasts.[9]Not specified[9]

Table 2: Molecular and Cellular Changes Induced by Reversine

Cell TypeKey Molecular/Cellular EffectsAssociated Signaling PathwaysKey References
Murine C2C12 Myoblasts Inhibition of nonmuscle myosin II heavy chain and MEK1.[1] Altered cell cycle and histone acetylation.[1]MEK1, PI3K[1][1]
Bovine Fibroblasts Activation of pluripotent marker Oct4.[2] G2/M cell cycle arrest and formation of polyploid cells.[2]Not explicitly stated, but Oct4 activation is key.[2]
Human Osteoarthritic Articular Chondrocytes (OA HAC) Overexpression of Sox9, Aggrecan, and TGFs.[5][6] Downregulation of IL-1β and IL-6.[5]TGF-β[5][6][5][6]
Annulus Fibrosus Cells Changes in gene expression related to cell-cell interaction, movement, growth, and development.[7]Not specified[7]
3T3-L1 Preadipocytes Induction of TGF-β pathway, leading to inhibition of adipogenesis.[9]TGF-β[9][9]
Human Skeletal Myoblasts (Senescent) Reactivation of autophagy and insulin signaling.[10][11] Restoration of mitochondrial function.[10]AMPK, Akt2[10][11][10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are summarized protocols for Reversine treatment and subsequent differentiation assays.

Protocol 1: Dedifferentiation of C2C12 Myoblasts
  • Cell Plating: Plate C2C12 myoblasts at a density of 6,000 cells per cm².

  • Reversine Treatment: Culture cells in growth medium (GM) supplemented with 20 nM Reversine for 48 hours.[1]

  • Induction of Differentiation:

    • Osteogenesis: After Reversine treatment, replace the medium with osteogenic induction (OI) medium. Culture for an additional 6 days.[1]

    • Adipogenesis: After Reversine treatment, replace the medium with adipogenic induction (AI) medium. Culture for an additional 6 days.[1]

  • Analysis: Analyze cells for lineage-specific markers using histocytochemistry and RT-PCR.[1]

Protocol 2: Reprogramming of Bovine Fibroblasts
  • Cell Culture: Culture long-term cryopreserved bovine fibroblasts.

  • Reversine Treatment: Treat fibroblasts with 5 µM Reversine for 4 days.[2]

  • Induction of Differentiation:

    • Osteogenesis and Adipogenesis: After Reversine treatment, culture cells for 21 days in the respective induction media.[2]

    • Neurogenesis, Myogenesis, and Hepatogenesis: Differentiate cells using appropriate lineage-specific protocols.[2]

  • Analysis: Assess differentiation by staining (e.g., Oil Red O for adipocytes) and RT-PCR for lineage-specific gene expression (e.g., OPN for osteoblasts, PPAR-γ for adipocytes).[2]

Protocol 3: Treatment of Human Osteoarthritic Articular Chondrocytes (OA HAC)
  • Cell Expansion: Expand enzymatically released OA HAC for 2 weeks.

  • Reversine Treatment: Treat cells with 5 µM Reversine in DMSO for 6 days. A DMSO-only control should be included.[5]

  • Analysis:

    • Cell Growth: Assess using the AlamarBlue™ assay.[5]

    • Gene Expression: Evaluate the expression of chondrogenic markers (Sox9, Aggrecan, Col2), proliferation markers (Ki67, cyclinD1), and signaling molecules (TGF-βs, ILs, SMADs) using quantitative RT-PCR.[5]

    • Morphology and Apoptosis: Analyze cytoskeletal structure, endoproliferation, and caspase-3-immunopositivity by epifluorescence microscopy.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Reversine and a typical experimental workflow for studying its effects.

Reversine_Signaling_Pathways Reversine Reversine MEK1 MEK1 Reversine->MEK1 Inhibits Nonmuscle_Myosin_II Nonmuscle Myosin II Reversine->Nonmuscle_Myosin_II Inhibits PI3K PI3K Reversine->PI3K Activates TGF_beta TGF-β Pathway Reversine->TGF_beta Induces AMPK AMPK Reversine->AMPK Upregulates Akt2 Akt2 Reversine->Akt2 Upregulates ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates Increased_Plasticity Increased Cellular Plasticity MEK1->Increased_Plasticity Nonmuscle_Myosin_II->Increased_Plasticity PI3K->Increased_Plasticity Histone_Acetylation Histone Acetylation Changes ERK1_2->Histone_Acetylation Cell_Cycle_Alteration Cell Cycle Alteration Cell_Cycle_Alteration->Increased_Plasticity Histone_Acetylation->Increased_Plasticity Adipogenesis_Inhibition Inhibition of Adipogenesis TGF_beta->Adipogenesis_Inhibition Autophagy Autophagy Reactivation AMPK->Autophagy Akt2->Autophagy

Caption: Signaling pathways modulated by Reversine in somatic cells.

Experimental_Workflow Start Start: Somatic Cell Culture Treatment Reversine Treatment (Specific concentration and duration) Start->Treatment Washout Washout of Reversine Treatment->Washout Differentiation Induction of Differentiation (Lineage-specific media) Washout->Differentiation Analysis Analysis of Cellular Changes Differentiation->Analysis Morphology Morphological Analysis Analysis->Morphology Examine Gene_Expression Gene Expression Analysis (RT-PCR, Western Blot) Analysis->Gene_Expression Quantify Functional_Assays Functional Assays (e.g., Staining, Enzyme Activity) Analysis->Functional_Assays Assess

Caption: General experimental workflow for studying Reversine's effects.

References

Assessing the specificity of Reversine for Aurora kinases versus other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. This guide provides a detailed comparison of Reversine's inhibitory activity against its primary targets, the Aurora kinases, versus other kinases, supported by experimental data and protocols.

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for regulating mitotic events.[1][2] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. However, the clinical and research utility of any kinase inhibitor is intrinsically linked to its specificity. This guide delves into the selectivity profile of Reversine, offering a clear perspective on its on-target potency and off-target effects.

Quantitative Assessment of Reversine's Kinase Specificity

To provide a clear and comparative overview of Reversine's inhibitory activity, the following table summarizes its half-maximal inhibitory concentration (IC50) values against Aurora kinases and a selection of known off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Reference
Aurora Kinases
Aurora A400[2][3]
Aurora B98.5 - 500[2][3][4]
Aurora C400[3]
Off-Target Kinases
MPS1 (full-length)2.8[4][5]
MPS1 (kinase domain)6[4][6]
JNK1>10,000 (inactive)[7]
MEK1>1,500[8]
A3 Adenosine Receptor (Ki)660[9]
Nonmuscle Myosin II350[2]

A kinase profiler screen of Reversine at a concentration of 10 µM against a panel of 222 different kinases revealed that 93 of these kinases were inhibited by more than 90%.[7] This indicates that while Reversine is a potent inhibitor of Aurora kinases, it also demonstrates significant activity against a number of other kinases, with particularly high potency observed against Monopolar Spindle 1 (MPS1) kinase.[4][5]

Experimental Protocols

A robust assessment of kinase inhibitor specificity relies on standardized and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay, adapted for assessing the activity of Reversine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Aurora kinases (A, B, C) and other kinases of interest

  • Reversine (dissolved in DMSO)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of Reversine in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Dilute the recombinant kinase in cold Kinase Assay Buffer to the desired working concentration.

  • Kinase Reaction:

    • To the wells of the assay plate, add the Reversine solution (or DMSO for control wells).

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Following incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each Reversine concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Reversine concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the biological context of Reversine's action, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reversine Reversine Serial Dilution assay_plate Assay Plate reversine->assay_plate kinase_prep Kinase Solution kinase_prep->assay_plate substrate_atp Substrate + ATP Mix substrate_atp->assay_plate incubation Incubate at 30°C assay_plate->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent luminescence Measure Luminescence detect_reagent->luminescence ic50 IC50 Determination luminescence->ic50

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

G cluster_aurora Aurora Kinases cluster_substrates Downstream Substrates cluster_processes Cellular Processes AuroraA Aurora A TPX2 TPX2 AuroraA->TPX2 phosphorylates PLK1 PLK1 AuroraA->PLK1 activates AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates INCENP INCENP AuroraB->INCENP activates Spindle Spindle Assembly TPX2->Spindle PLK1->Spindle Chromosome Chromosome Segregation HistoneH3->Chromosome Cytokinesis Cytokinesis INCENP->Cytokinesis Reversine Reversine Reversine->AuroraA inhibits Reversine->AuroraB inhibits

Caption: Simplified Aurora kinase signaling pathway.

Conclusion

The available data indicates that Reversine is a potent inhibitor of Aurora kinases A, B, and C. However, it is not entirely specific for this kinase family. A significant off-target activity is observed against MPS1 kinase, where it exhibits even greater potency. Furthermore, a broader kinase screen suggests that Reversine can inhibit a substantial number of other kinases at micromolar concentrations.

For researchers utilizing Reversine as a pharmacological tool to probe Aurora kinase function, it is crucial to consider these off-target effects. Cellular phenotypes observed upon Reversine treatment may not be solely attributable to Aurora kinase inhibition. Therefore, complementing experiments with more selective inhibitors, or employing genetic approaches such as siRNA or CRISPR-Cas9 to validate findings, is highly recommended. For drug development professionals, the multi-kinase inhibitory profile of Reversine may offer opportunities for polypharmacology but also presents challenges in terms of potential off-target toxicities. A thorough understanding of its complete selectivity profile is essential for its further development and application.

References

Reversine's Induction of Apoptosis: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reversine-induced apoptosis with other well-established apoptosis inducers, Staurosporine and Doxorubicin. The focus is on the validation of apoptosis through the critical lens of caspase activation, offering a valuable resource for researchers investigating cell death mechanisms and evaluating potential therapeutic agents.

Abstract

Reversine, a synthetic purine derivative, has demonstrated potent pro-apoptotic effects in various cancer cell lines. This guide delves into the validation of Reversine-induced apoptosis by examining the activation of the caspase cascade, a central executioner of programmed cell death. Through a comparative analysis with Staurosporine and Doxorubicin, this document provides quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in their understanding and application of these compounds.

Comparative Analysis of Apoptosis Induction

Reversine initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and -7)[1]. This dual-pathway activation highlights its potential as a robust inducer of apoptosis in cancer cells.

In comparison, Staurosporine, a broad-spectrum protein kinase inhibitor, is a well-known and potent inducer of the intrinsic apoptotic pathway[2][3]. Doxorubicin, an anthracycline antibiotic widely used in chemotherapy, primarily induces apoptosis by causing DNA damage, which also predominantly triggers the intrinsic pathway[4][5].

The following tables summarize the quantitative data on the efficacy of these compounds in inducing caspase activation.

Table 1: Half-maximal Inhibitory Concentration (IC50) for Cell Viability

CompoundCell LineTime Point (hours)IC50 (µM)Reference
ReversineA549 (NSCLC)724[2]
ReversineH1299 (NSCLC)7220[2]
Reversine786-O (Renal)721.61[6]
ReversineACHN (Renal)720.74[6]
DoxorubicinMCF-7 (Breast)240.75[5]
DoxorubicinMCF-7 (Breast)480.25[5]
DoxorubicinMCF-7 (Breast)720.25[5]
StaurosporineU-937 (Leukemia)18~0.5[3]
StaurosporineT47D (Breast)24>0.05[7]
StaurosporineHBL-100 (Breast)4~0.05[7]

Table 2: Comparative Caspase Activation

CompoundCell LineCaspase(s) ActivatedMethod of DetectionKey FindingsReference
ReversineMG-63 (Osteosarcoma)Caspase-3/7, -8, -9Activity assay, Western blotDose-dependent increase in caspase activity.[1]
ReversineMNNG/HOS (Osteosarcoma)Caspase-3Western blotIncreased cleaved caspase-3.[8]
DoxorubicinNeonatal Mouse VentriclesCaspase-3, -8, -9Activity assay, Western blotDose- and time-dependent increase in caspase-3 activity.[4]
DoxorubicinMCF-7 (Breast)Caspase-8, -9ELISATime- and dose-dependent increase in caspase-9.[5]
StaurosporineL1210 (Leukemia)Caspase-3Activity assayEarly and late activation of caspase-3.
StaurosporineU-937 (Leukemia)Caspase-3Western blotIncreased cleaved caspase-3 at 0.5 µM.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in Reversine-induced apoptosis and its validation, the following diagrams have been generated using Graphviz.

Reversine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Reversine_ext Reversine DeathReceptor Death Receptors (e.g., Fas, DR5) Reversine_ext->DeathReceptor Upregulates Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 Recruits & Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase37 Pro-caspase-3/7 ActiveCaspase8->Caspase37 Reversine_int Reversine Bcl2 Bcl-2 (anti-apoptotic) Reversine_int->Bcl2 Downregulates Bax Bax (pro-apoptotic) Reversine_int->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 PARP PARP ActiveCaspase37->PARP Cleaves Apoptosis Apoptosis ActiveCaspase37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assays Caspase Activation Assays cluster_analysis Data Analysis CellCulture 1. Culture Cells Treatment 2. Treat with Apoptosis Inducer (Reversine, Staurosporine, Doxorubicin) CellCulture->Treatment Incubation 3. Incubate for Defined Time Course Treatment->Incubation Harvest 4. Harvest and Lyse Cells Incubation->Harvest Lysate Cell Lysate Harvest->Lysate Fluorometric Fluorometric Assay (e.g., Caspase-9) Lysate->Fluorometric Colorimetric Colorimetric Assay (e.g., Caspase-8) Lysate->Colorimetric Luminescent Luminescent Assay (e.g., Caspase-Glo® 3/7) Lysate->Luminescent WesternBlot Western Blot (Cleaved Caspases, Cleaved PARP) Lysate->WesternBlot Detection 5. Signal Detection (Fluorescence, Absorbance, Luminescence, Chemiluminescence) Fluorometric->Detection Colorimetric->Detection Luminescent->Detection WesternBlot->Detection Quantification 6. Quantification of Caspase Activity Detection->Quantification Comparison 7. Comparative Analysis Quantification->Comparison

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Reversin 205

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Reversin 205, a hydrophobic peptide and P-glycoprotein inhibitor, to ensure laboratory safety and environmental protection.

Key Properties and Safety Information
PropertyValueCitation
Molecular Formula C41H58N4O12[1]
Molecular Weight 798.92 g/mol
Form Film
Solubility Soluble in DMSO or ethanol; Insoluble in water[2]
Storage Temperature −20°C[2]
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 (highly hazardous to water)

Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment, including eyeshields, gloves, and a type N95 (US) dust mask.

Step-by-Step Disposal Protocol for this compound

Given its classification as a combustible solid and high water hazard, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste streams due to its insolubility in water.

Step 2: Container Selection and Labeling

  • Use containers that are chemically resistant and have secure, leak-proof lids.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the specific solvents used (e.g., DMSO, ethanol). Indicate the approximate concentration and quantity of the waste.

Step 3: Temporary Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the waste manifest with accurate information about the chemical composition of the waste.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash. Its high water hazard classification indicates a significant risk to aquatic environments.

  • Consult your institution's specific waste management protocols, as they may have additional requirements.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Reversin205_Disposal_Workflow start This compound Usage solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Generates liquid_waste Liquid Waste (e.g., solutions in DMSO/ethanol) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in storage Secure Temporary Storage (Designated Area) solid_container->storage liquid_container->storage pickup Arrange for Pickup (EHS/Contractor) storage->pickup Schedule disposal Proper Disposal (Certified Facility) pickup->disposal Leads to

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.